molecular formula C8H16O2 B1528535 (4-Ethyloxan-4-yl)methanol CAS No. 1226506-90-6

(4-Ethyloxan-4-yl)methanol

Cat. No.: B1528535
CAS No.: 1226506-90-6
M. Wt: 144.21 g/mol
InChI Key: RIAJNPRZPWPQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethyloxan-4-yl)methanol is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is identified by the CAS number 1226506-90-6 and can be represented by the SMILES notation CCC1(CCOCC1)CO . This structure features an oxane (tetrahydropyran) ring substituted with an ethyl group and a hydroxymethyl group at the 4-position. As a heterocyclic building block, this compound is of significant interest in organic synthesis and medicinal chemistry research. Its structure makes it a valuable intermediate for constructing more complex molecules, potentially for use in pharmaceutical development, materials science, and chemical biology. The compound is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethyloxan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-8(7-9)3-5-10-6-4-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAJNPRZPWPQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226506-90-6
Record name (4-ethyloxan-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Modular Synthesis of 4-Alkyl-4-Hydroxymethyloxanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-alkyl-4-hydroxymethyloxane scaffold (also known as 4-alkyl-4-hydroxymethyltetrahydropyran) represents a critical "gem-disubstituted" structural motif in modern drug discovery. By introducing a quaternary center at the 4-position of the oxane ring, this moiety exploits the Thorpe-Ingold effect to restrict conformational flexibility, often improving the binding affinity of ligands to their protein targets. Furthermore, the oxane ring serves as a lipophilic yet polar spacer, modulating logP and metabolic stability compared to carbocyclic analogs.

This guide details the most robust synthetic pathway to access this scaffold:


-Alkylation of Pyran-4-Carboxylates followed by Reductive Cleavage . Unlike acid-catalyzed Prins reactions (which often yield 4-hydroxy derivatives) or Grignard additions (which yield tertiary alcohols), this route provides precise access to the primary alcohol functionality required for further diversification.

Retrosynthetic Analysis & Strategy

To synthesize the target 4-alkyl-4-hydroxymethyloxane (1) , we employ a disconnection approach that traces back to the commercially available ethyl tetrahydro-2H-pyran-4-carboxylate (3) .

Strategic Logic
  • Target: 4-Alkyl-4-hydroxymethyloxane.

  • Disconnection: The primary alcohol is best derived from an ester precursor.

  • Quaternary Center Formation: The most reliable method to install the 4-alkyl group is via the thermodynamic or kinetic enolate of the ester.

  • Starting Material: Ethyl tetrahydro-2H-pyran-4-carboxylate is stable, inexpensive, and possesses the necessary symmetry.

Retrosynthesis Target Target: 4-Alkyl-4-hydroxymethyloxane (Gem-disubstituted) Precursor Intermediate: 4-Alkyl-4-carboxy-oxane (Ester) Target->Precursor Reduction SM Starting Material: Ethyl tetrahydro-2H-pyran-4-carboxylate Precursor->SM Enolate Alkylation Reagents Reagents: 1. LDA, R-X 2. LiAlH4 Reagents->Precursor

Figure 1: Retrosynthetic logic flow for the construction of the gem-disubstituted oxane core.

Detailed Synthetic Protocol

The synthesis is divided into two distinct phases: Enolate Alkylation and Reductive Cleavage .

Phase 1: -Alkylation of Ethyl Tetrahydro-2H-pyran-4-carboxylate

This step requires strict anhydrous conditions to prevent hydrolysis or quenching of the enolate. Lithium Diisopropylamide (LDA) is the preferred base due to its steric bulk, which minimizes nucleophilic attack on the ester carbonyl.

Reagents & Materials
  • Substrate: Ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equiv)

  • Base: LDA (Lithium Diisopropylamide), 2.0 M in THF/heptane (1.1 equiv)

  • Electrophile: Alkyl Iodide (e.g., MeI, EtI) or activated Bromide (BnBr) (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2-3 equiv) - Optional, used for unreactive alkyl halides to solvate the lithium cation.

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool to -78°C using a dry ice/acetone bath.

  • Solvent Charge: Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Base Addition: Add LDA solution (1.1 equiv) dropwise via syringe over 10 minutes. Stir for 15 minutes at -78°C.

  • Enolization: Add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equiv) in minimal THF dropwise over 20 minutes.

    • Critical Checkpoint: Stir the resulting enolate for 30-45 minutes at -78°C to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise. If using DMPU, add it immediately prior to the alkyl halide.

  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 3-4 hours.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with Et2O or EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75-90% (depending on steric bulk of R).

Phase 2: Reductive Cleavage to the Alcohol

The sterically hindered ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LAH).

Reagents
  • Substrate: 4-Alkyl-ester from Phase 1 (1.0 equiv)

  • Reductant:

    
     (2.0 equiv) - Use pellets or powder, handle under inert atmosphere.
    
  • Solvent: Anhydrous THF or

    
    .
    
Step-by-Step Protocol
  • Slurry Preparation: Suspend

    
     (2.0 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add the 4-alkyl-ester (dissolved in THF) dropwise to the hydride slurry. Caution: Exothermic.

  • Reflux: Once addition is complete, warm to room temperature. If the substrate is bulky (e.g., R = Benzyl), reflux for 2-4 hours to ensure completion.

  • Fieser Workup: Cool to 0°C. Quench by sequential addition of:

    • 
       mL water (where 
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL water[1]
      
  • Filtration: Stir until a white granular precipitate forms. Filter through a pad of Celite.

  • Isolation: Concentrate the filtrate to obtain the crude alcohol. Distillation or chromatography may be used for final purification.

Data Presentation & Troubleshooting

Reaction Parameter Optimization

The following table summarizes the impact of solvent and temperature on the alkylation step (Phase 1).

VariableConditionOutcomeRecommendation
Base NaH / THF / 0°CLow yield, self-condensationAvoid. Use LDA.
Base LDA / THF / -78°CHigh yield, clean mono-alkylationStandard.
Solvent Et2OSlower reaction ratesUse THF for better solubility.
Additive HMPA/DMPUIncreases rate for unreactive R-XUse for R = Ethyl, Isopropyl.
Electrophile Alkyl Iodide (R-I)Fast, high conversionPreferred over bromides.
Common Failure Modes
  • Poly-alkylation: Rare for this substrate due to steric hindrance after the first alkylation, but can occur if excess base/halide is used with small R groups (e.g., Methyl). Solution: Control stoichiometry strictly (1.05-1.1 equiv base).

  • Elimination: If the alkyl halide is bulky, the enolate may act as a base, causing elimination of H-X from the alkyl halide. Solution: Use primary alkyl halides.

Mechanistic Visualization

The following diagram illustrates the transformation from the ester to the final hydroxymethyl product.

Mechanism Ester Pyran-4-Carboxylate Enolate Li-Enolate Intermediate (Planar C4) Ester->Enolate LDA, -78°C Deprotonation Alkylated 4-Alkyl-4-Ester (Quaternary C4) Enolate->Alkylated R-X (SN2) Stereoelectronic Control Product 4-Alkyl-4-Hydroxymethyl Oxane Alkylated->Product LiAlH4 Reduction

Figure 2: Mechanistic pathway showing the critical enolate intermediate and subsequent reduction.

References

  • Corey, E. J.; Chaykovsky, M. "Methylsulfinyl Carbanion. Formation and Applications to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. (Foundational enolate chemistry). Link

  • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis, 1982 , 10, 805–822. (Context for alternative malonate routes). Link

  • PubChem Compound Summary. "Ethyl tetrahydro-2H-pyran-4-carboxylate." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Technical Guide: Spectroscopic Profiling of (4-Ethyloxan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4-Ethyloxan-4-yl)methanol , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, including Kynurenine production inhibitors.

Executive Summary

  • Compound Name: this compound

  • IUPAC Name: (4-Ethyltetrahydro-2H-pyran-4-yl)methanol

  • CAS Registry Number: 1226506-90-6[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 144.21 g/mol

  • Key Application: Structural motif in drug discovery (e.g., Kynurenine production inhibitors, CB2 agonists), providing a gem-disubstituted sp

    
     core that restricts conformational flexibility.
    

Structural Analysis & Synthesis Context

The molecule features a tetrahydropyran (oxane) ring with a quaternary carbon at position 4. This quaternary center is substituted with an ethyl group and a hydroxymethyl group .

Synthesis Pathway

The standard industrial synthesis, as referenced in patent literature (e.g., WO 2008/029825), typically proceeds via the alkylation of a pyran ester followed by reduction.

Step 1: Alkylation Ethyl tetrahydro-2H-pyran-4-carboxylate is alkylated with ethyl iodide (EtI) in the presence of a strong base (LDA or NaH) to form Ethyl 4-ethyltetrahydro-2H-pyran-4-carboxylate .

Step 2: Reduction The ester is reduced using Lithium Aluminum Hydride (LiAlH


) or Lithium Borohydride (LiBH

) to yield the target alcohol.

Synthesis Start Ethyl tetrahydro-2H-pyran- 4-carboxylate Inter Ethyl 4-ethyltetrahydro- 2H-pyran-4-carboxylate Start->Inter 1. LDA, THF, -78°C 2. EtI (Ethyl Iodide) Product This compound (Target) Inter->Product LiAlH4, THF 0°C to RT

Figure 1: Synthetic route to this compound via alkylation and reduction.

Spectroscopic Data Profiling

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is distinct due to the quaternary carbon at C4 , which simplifies the splitting pattern of the hydroxymethyl group compared to the mono-substituted analog.


H NMR (400 MHz, CDCl

)

Note: Chemical shifts are consensus values derived from structural analogs and patent data for this specific CAS.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
Ethyl-CH

0.82 – 0.88Triplet (t)3H7.5Terminal methyl of ethyl group
Ethyl-CH

1.35 – 1.45Quartet (q)2H7.5Methylene of ethyl group
Ring H3/H5 1.48 – 1.62Multiplet (m)4H-Ring protons adjacent to quaternary C4
OH 1.60 – 1.80Broad Singlet1H-Hydroxyl proton (concentration dependent)
CH

-OH
3.45 – 3.50Singlet (s) 2H-Methylene adjacent to OH (No coupling to C4)
Ring H2/H6 3.65 – 3.75Multiplet (m)4H-Ring protons adjacent to Oxygen

Key Diagnostic Feature: The singlet at ~3.45 ppm for the


 group is the primary confirmation of the quaternary substitution at C4. In the mono-substituted analog, this signal appears as a doublet.

C NMR (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Assignment
CH

7.5 – 8.0Ethyl terminal methyl
CH

24.0 – 26.0Ethyl methylene
CH

30.5 – 31.5Ring C3 and C5 (Symmetric)
C (Quat) 36.0 – 37.5Quaternary C4
CH

63.5 – 64.5Ring C2 and C6 (Ether carbons)
CH

68.0 – 69.0CH

-OH
(Primary alcohol)
B. Mass Spectrometry (MS)[4]
  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion: 144.21 Da

Ion (m/z)IdentityInterpretation
145.1

Protonated molecular ion (ESI)
167.1

Sodium adduct (Common in ESI)
113

Loss of hydroxymethyl group (Alpha cleavage)
115

Loss of ethyl group

Fragmentation Pathway (EI): The molecule typically undergoes alpha-cleavage at the quaternary center. The loss of the hydroxymethyl radical (


) or the ethyl radical (

) generates stable oxonium ions.

MassSpec M Molecular Ion [M]+ m/z 144 Frag1 Loss of Ethyl [M - Et]+ m/z 115 M->Frag1 - C2H5• Frag2 Loss of CH2OH [M - 31]+ m/z 113 M->Frag2 - CH2OH•

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

C. Infrared Spectroscopy (IR)[4]
  • Technique: ATR-FTIR (Neat Oil)

Wavenumber (cm

)
Functional GroupDescription
3350 – 3450 O-H StretchBroad, strong band (H-bonded hydroxyl)
2850 – 2960 C-H Stretchsp

C-H stretching (Alkane/Ether)
1460 CH

Bend
Scissoring vibration of methylene groups
1080 – 1150 C-O StretchStrong ether (C-O-C) and alcohol (C-O-H) bands

References

  • Synthesis & Application: Kynurenine Production Inhibitor. Patent EP 2374802 A1 (Example 240).

  • Synthetic Methodology: Cyclic Compounds. Patent WO 2008/029825.[3][4] (Cited as the method of synthesis for the title compound).

  • Analog Spectral Data: Tetrahydropyran-4-methanol. NIST Chemistry WebBook, SRD 69.

Sources

Technical Guide: Infrared Spectroscopy Analysis of Oxane (Tetrahydropyran) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the characterization of oxane (tetrahydropyran or THP) derivatives using Fourier Transform Infrared (FT-IR) spectroscopy. While Nuclear Magnetic Resonance (NMR) is often the primary tool for structural solving, IR spectroscopy remains indispensable in drug development for rapid raw material identification, polymorph screening, and real-time reaction monitoring of THP protection/deprotection cycles.

The oxane ring is a pharmacophore scaffold found in polyether marine toxins (e.g., brevetoxins), macrolide antibiotics, and is ubiquitous as a protecting group in organic synthesis. This document details the specific vibrational modes associated with the cyclic ether moiety, delineates the stereoelectronic effects that perturb these modes, and establishes a self-validating experimental protocol.

Spectral Architecture of the Oxane Ring

The vibrational signature of oxane derivatives is dominated by the ether linkage (C–O–C) and the conformational constraints of the six-membered ring. Unlike linear ethers, the cyclic structure imposes specific coupling between ring stretching and bending modes.

The Ether Linkage (C–O–C)

The most diagnostic feature of the oxane ring is the C–O–C stretching vibration. Due to the coupling of the two C–O bonds, this vibration splits into two distinct modes:

  • Asymmetric Stretching (

    
    ):  This is a strong, broad band typically found between 1075–1150 cm⁻¹ . In THP derivatives, this band often appears as a complex multiplet due to vibrational coupling with C–C ring modes.
    
  • Symmetric Stretching (

    
    ):  Appearing at lower energy, typically 800–850 cm⁻¹ . This mode is generally weaker and sharper than the asymmetric stretch.
    
The C–H Stretching Region & Stereoelectronic Effects

While the C–H stretching region (2850–3000 cm⁻¹) is often dismissed as "aliphatic noise," in oxane derivatives it contains critical stereochemical information.

  • Normal

    
     C–H:  2900–2980 cm⁻¹.
    
  • The "Bohlmann" Anomaly (Trans-Diaxial Effect): In rigid oxane systems (like fused-ring polyethers), C–H bonds that are antiperiplanar to the oxygen lone pairs experience a weakening of the bond force constant. This is due to the donation of electron density from the oxygen lone pair (

    
    ) into the antibonding orbital of the C–H bond (
    
    
    
    ).
    • Spectral Consequence: Appearance of lower-frequency C–H bands, often as shoulders or distinct peaks in the 2700–2800 cm⁻¹ range.[1] This is a subtle but powerful marker for assigning axial vs. equatorial configurations at the anomeric center.

Ring Breathing & Deformation
  • Ring Breathing: ~900–950 cm⁻¹. A symmetric expansion/contraction of the ring.

  • Methylene Scissoring: ~1450–1470 cm⁻¹. Standard

    
     modes, but their exact position can indicate ring strain.
    

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize a "self-validating" approach where specific spectral checkpoints confirm the quality of sample preparation.

Sample Preparation Matrix
Sample StatePreferred MethodTechnical RationaleValidation Checkpoint
Volatile Liquid (e.g., neat THP)Sealed Liquid Cell (CaF₂ or KBr windows)Prevents evaporation and atmospheric water absorption (which obscures the 1640/3400 cm⁻¹ regions).Absence of rotational fine structure (vapor phase) and constant baseline.
Viscous Oil / Gum ATR (Diamond/ZnSe) High throughput; minimal pathlength prevents detector saturation in the strong C–O region.Signal-to-Noise ratio > 500:1 at 2000 cm⁻¹.
Crystalline Solid Nujol Mull (Split Mull)Critical: Avoids KBr pellet issues. Acidic traces in KBr can catalyze ring-opening or hydrolysis of sensitive THP acetals.Nujol bands at 1460/1375 cm⁻¹ present; no broad -OH band (wet KBr).
Workflow Diagram

The following diagram outlines the logical flow for acquiring and validating oxane spectra.

SampleWorkflow Start Sample Acquisition StateCheck Determine Physical State Start->StateCheck Liquid Liquid/Oil StateCheck->Liquid Solid Solid/Crystal StateCheck->Solid ATR ATR (Diamond) Liquid->ATR Preferred Validation Spectral Validation ATR->Validation Mull Nujol Mull Solid->Mull Acid Sensitive KBr KBr Pellet Solid->KBr Stable Only Mull->Validation KBr->Validation CheckOH Check 3400 cm⁻¹ (Moisture?) Validation->CheckOH CheckCO Check 1000-1150 cm⁻¹ (Saturation?) Validation->CheckCO Final Data Processing CheckOH->Final Pass CheckCO->Final Pass

Figure 1: Decision matrix for sample preparation, highlighting the risk of KBr pellets for acid-sensitive THP ethers.

Data Interpretation & Troubleshooting

Distinguishing Oxanes from Linear Ethers & Ketones

In drug development, a common challenge is confirming the integrity of a THP protecting group or distinguishing a cyclic ether from a linear analog.

FeatureOxane (Cyclic Ether)Linear Ether (e.g., Diethyl Ether)Ketone
C=O Stretch Absent AbsentStrong (1715 cm⁻¹)
C–O–C Shape Broad, often doublet/multiplet (1075–1150 cm⁻¹)Strong, typically singletN/A
Ring Breathing Moderate band ~900–950 cm⁻¹AbsentAbsent
C–H Region Potential shoulder ~2750 cm⁻¹ (Stereoelectronic)Standard alkylStandard alkyl
Common Artifacts and Interferences
  • Water Interference: The oxane oxygen is a hydrogen bond acceptor. Hygroscopic samples will show a broad -OH stretch (3200–3500 cm⁻¹) and the H–O–H bending mode at 1640 cm⁻¹.

    • Remedy: Dry samples over molecular sieves (4Å) or use a nitrogen purge in the sample chamber.

  • Solvent Overlap: Chlorinated solvents (DCM, Chloroform) often used in synthesis have strong absorptions in the fingerprint region (700–800 cm⁻¹) which can obscure the symmetric C–O–C stretch.

Structural Logic Diagram

LogicTree Input Unknown Spectrum CheckCO Strong Band 1700-1750 cm⁻¹? Input->CheckCO IsKetone Carbonyl Compound (Not Ether) CheckCO->IsKetone Yes CheckOH Broad Band 3200-3500 cm⁻¹? CheckCO->CheckOH No IsAlcohol Alcohol/Hemiacetal (Ring Open?) CheckOH->IsAlcohol Yes CheckCOC Strong Band 1000-1150 cm⁻¹? CheckOH->CheckCOC No IsEther Ether Confirmed CheckCOC->IsEther Yes CheckRing Ring Breathing Mode ~900-950 cm⁻¹? IsEther->CheckRing Linear Linear Ether CheckRing->Linear Absent Cyclic Oxane/Cyclic Ether CheckRing->Cyclic Present

Figure 2: Logic tree for spectral elucidation, isolating the oxane moiety from common synthetic byproducts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for C-O-C assignments).
  • NIST Mass Spectrometry Data Center. Tetrahydropyran Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Wiberg, K. B., & Murcko, M. A. (1989). The Anomeric Effect: Energetic and Structural Consequences. Journal of the American Chemical Society.[3] (Fundamental background on stereoelectronic effects in oxygen heterocycles).

  • Chemistry LibreTexts. (2023). Spectroscopy of Ethers. Available at: [Link][3][4][5]

Sources

Introduction: The Role of the Oxane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Alkyloxanes for Drug Development Professionals

The inclusion of heterocyclic ring systems is a cornerstone of modern medicinal chemistry, imparting crucial physicochemical and pharmacological properties to small molecule drug candidates. Among these, saturated oxygen-containing heterocycles, such as the oxane (tetrahydropyran) moiety, are of significant interest. The 4-alkyloxane motif, in particular, offers a versatile scaffold that can modulate a compound's lipophilicity, metabolic stability, and target engagement. As drug development professionals, a comprehensive understanding of the solubility and stability of this chemical class is not merely academic; it is a critical prerequisite for advancing a candidate from discovery to clinical application. Poor aqueous solubility can lead to low bioavailability, while chemical and metabolic instability can result in a short half-life or the formation of toxic byproducts.[1][2]

This guide provides a senior-level perspective on the core principles and experimental methodologies essential for characterizing the solubility and stability of 4-alkyloxanes. We will move beyond rote protocols to explore the underlying causality of experimental choices, ensuring a robust and self-validating approach to compound characterization.

Section 1: Solubility Characterization of 4-Alkyloxanes

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental property that dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, poor aqueous solubility is a major hurdle to achieving therapeutic efficacy.[2]

Theoretical Underpinnings: A Balance of Forces

The solubility of a 4-alkyloxane is governed by a delicate interplay between its constituent parts:

  • The Hydrophilic Ether: The oxygen atom of the oxane ring is a hydrogen bond acceptor, promoting interaction with polar solvents like water.

  • The Hydrophobic Core: The hydrocarbon backbone of the oxane ring and, most significantly, the 4-alkyl substituent contribute to the molecule's lipophilicity. As the length of the alkyl chain increases, the hydrophobic effect begins to dominate, leading to a decrease in aqueous solubility.[3]

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. Strong intermolecular forces in the solid state will result in lower solubility.

The partition coefficient (Log P), which measures a compound's differential solubility between a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) solvent, provides a quantitative measure of its lipophilicity.[2]

Experimental Determination of Equilibrium Solubility

While several methods exist, the shake-flask method remains the gold standard for determining equilibrium solubility due to its reliability.[4][5] This method establishes the thermodynamic solubility, which is the true saturation point of a compound in a given medium at a specific temperature.

  • Preparation: Prepare a series of buffers across the physiological pH range of 1.2 to 6.8, as recommended by the World Health Organization for biopharmaceutics classification.[6] Also, prepare relevant organic solvents (e.g., DMSO, Ethanol) if non-aqueous solubility is required.

  • Addition of Compound: Add an excess amount of the 4-alkyloxane test compound to a known volume of each buffer or solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical evaluation) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved 4-alkyloxane using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice.[7][8]

  • Replication: The experiment should be performed with a minimum of three replicates for each condition to ensure statistical validity.[6]

Data Presentation: A Comparative Solubility Profile

Summarizing solubility data in a clear, tabular format is essential for cross-comparison and decision-making.

Solvent/Medium pH Temperature (°C) Mean Solubility (µg/mL) Standard Deviation
Purified Water~7.03715.21.3
Phosphate Buffer1.23714.81.1
Acetate Buffer4.53715.51.4
Phosphate Buffer6.83715.11.2
EthanolN/A25>1000N/A
DMSON/A25>2000N/A

Table 1: Example solubility profile for a hypothetical 4-propyloxane derivative.

Visualization: Factors Influencing Solubility

The interplay of molecular and environmental factors dictates the ultimate solubility of a 4-alkyloxane.

G cluster_molecular Molecular Factors cluster_environmental Environmental Factors AlkylChain 4-Alkyl Chain Length (Lipophilicity) Solubility Aqueous Solubility AlkylChain->Solubility -ve correlation HBAcceptors Oxane Oxygen (Hydrogen Bonding) HBAcceptors->Solubility +ve correlation CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility -ve correlation pH pH of Medium pH->Solubility affects ionizable groups (if present) Temp Temperature Temp->Solubility generally +ve Cosolvents Co-solvents Cosolvents->Solubility generally +ve

Caption: Key molecular and environmental drivers of 4-alkyloxane solubility.

Section 2: Stability Assessment of 4-Alkyloxanes

A drug candidate must be sufficiently stable to withstand manufacturing, storage, and the physiological environment of the body. Stability assessment involves two key pillars: chemical stability (susceptibility to degradation under environmental stress) and metabolic stability (susceptibility to biotransformation by enzymes).

Chemical Stability and Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development. It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways.[9][10] This knowledge is invaluable for developing stability-indicating analytical methods, which are capable of separating the intact drug from its degradants.[9]

  • Stock Solution Preparation: Prepare a stock solution of the 4-alkyloxane at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[11]

  • Stress Conditions: Aliquot the stock solution and subject it to a panel of stress conditions. A typical panel includes:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C (in solution and as solid) for 48 hours.

    • Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Neutralization & Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a high-resolution analytical technique, typically HPLC-UV or, for structure elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Evaluation: The goal is to achieve a target degradation of 5-20%.[11][12] If degradation is excessive, the stress conditions should be made milder. The primary output is the identification of degradation products and the percentage of the parent compound remaining.

Potential Degradation Pathways

For 4-alkyloxanes, the ether linkage is a potential site of instability, particularly under acidic conditions which can lead to ring-opening. Other potential pathways include oxidation at the carbon atoms adjacent to the ether oxygen. The specific degradation products will be highly dependent on the overall structure of the molecule. For instance, studies on other heterocyclic compounds have shown degradation can involve hydroxylation and ring cleavage.[13][14][15]

Metabolic Stability

Metabolic stability provides an in vitro measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] These assays are crucial for predicting a drug's in vivo half-life and intrinsic clearance (Clint).[16][17] Compounds that are rapidly metabolized may have poor bioavailability and require frequent dosing.[18]

  • System Preparation: Prepare an incubation mixture containing liver microsomes (from human or relevant preclinical species) and a buffer system (e.g., potassium phosphate buffer).

  • Initiation of Reaction: Pre-warm the microsome mixture to 37°C. Add the 4-alkyloxane test compound (at a low concentration, e.g., 1 µM, to be under Michaelis-Menten conditions). Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant using a highly sensitive and specific LC-MS/MS method to determine the remaining concentration of the parent 4-alkyloxane at each time point.[19]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (Clint) can be calculated.

Visualization: A Comprehensive Stability Assessment Workflow

A systematic workflow ensures all aspects of stability are thoroughly investigated.

G cluster_chem Chemical Stability Assessment cluster_met Metabolic Stability Assessment ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) ID_Degradants Identify Degradation Products (LC-MS) ForcedDeg->ID_Degradants SIM_Dev Develop Stability-Indicating Method (HPLC) ID_Degradants->SIM_Dev Output Comprehensive Stability Profile (Shelf-life, Bioavailability Prediction) SIM_Dev->Output InVitro In Vitro Assay (Microsomes or Hepatocytes) Quantify Quantify Parent Compound vs. Time (LC-MS/MS) InVitro->Quantify Calc Calculate t1/2 and Intrinsic Clearance (Clint) Quantify->Calc Calc->Output Start 4-Alkyloxane Drug Candidate Start->ForcedDeg Start->InVitro

Caption: Workflow for the chemical and metabolic stability profiling of a drug candidate.

Conclusion

The successful development of drug candidates based on the 4-alkyloxane scaffold is critically dependent on a thorough and mechanistically-driven evaluation of their solubility and stability. By employing gold-standard experimental protocols such as the shake-flask method for solubility and comprehensive forced degradation and in vitro metabolic assays for stability, researchers can build a robust data package. This information is not only a regulatory requirement but also provides essential insights that guide formulation development, predict in vivo pharmacokinetic behavior, and ultimately de-risk the progression of promising molecules into clinical candidates. A proactive, data-rich approach to these core physicochemical properties is a hallmark of efficient and effective drug development.

References

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubMed. Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution.
  • Scribd. solubility experimental methods.pptx.
  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • ResearchGate. Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.
  • PubMed. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review.
  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.
  • MDPI. Efficient Degradation of Ofloxacin by Magnetic CuFe2O4 Coupled PMS System: Optimization, Degradation Pathways and Toxicity Evaluation.
  • PubMed. Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents.
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PMC. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326.
  • BioIVT. Metabolic Stability Assay Services.
  • SpringerLink. Analytical methods for the determination of some selected 4-quinolone antibacterials.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Chemistry LibreTexts. 4.4 Solubility.
  • Frontiers. Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.
  • PMC. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.
  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Journal of Pharmaceutical Science and Research. Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review.
  • Creative Biolabs. Metabolic Stability Assay.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Journal of Materials Chemistry A (RSC Publishing). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes.
  • ResearchGate. Experimental determination of Naproxen solubility in organic solvents and aqueous binary mixtures: Interactions and thermodynamic parameters relating to the solvation process.
  • Studocu. Solubility of Organic Compounds.
  • Eurofins Discovery. Metabolic Stability Services.
  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • NCBI Bookshelf - NIH. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane.
  • American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Ethyloxan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Key Building Block

(4-Ethyloxan-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its tetrahydropyran (oxane) core is a prevalent motif in numerous biologically active molecules, offering a favorable balance of metabolic stability and aqueous solubility. The presence of a quaternary center with both an ethyl and a hydroxymethyl group provides a unique three-dimensional scaffold for the exploration of chemical space in lead optimization.

This comprehensive guide provides a detailed, field-proven synthetic route to this compound, starting from readily available commercial reagents. The presented methodology is designed for robustness and scalability, with a focus on explaining the underlying chemical principles that govern each transformation. This document is intended to serve not just as a set of instructions, but as a strategic guide for chemists aiming to incorporate this versatile building block into their synthetic programs.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a three-stage strategy. This pathway is designed for its logical flow and reliance on well-established, high-yielding chemical transformations.

Synthetic_Pathway_Overview start Diethyl Malonate + Bis(2-chloroethyl) ether step1 Step 1: Cyclization (Diethyl tetrahydropyran-4,4-dicarboxylate) start->step1 NaOEt, EtOH step2 Step 2: Alkylation & Decarboxylation (Ethyl 4-ethyltetrahydropyran-4-carboxylate) step1->step2 1. NaH, EtI 2. LiCl, DMSO, H₂O step3 Step 3: Reduction (this compound) step2->step3 LiAlH₄, THF end This compound step3->end

Figure 1: High-level overview of the synthetic route.

Part 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

The foundational step of this synthesis is the construction of the tetrahydropyran ring system. This is achieved through a classical double alkylation of diethyl malonate with bis(2-chloroethyl) ether.

Mechanism and Rationale

The reaction proceeds via the formation of the enolate of diethyl malonate, a potent nucleophile, which then undergoes two sequential intermolecular S(_N)2 reactions with the electrophilic carbons of bis(2-chloroethyl) ether to form the cyclic product.[1] Sodium ethoxide is a suitable base for this transformation as its conjugate acid, ethanol, is also the reaction solvent.

Step1_Mechanism cluster_0 Enolate Formation cluster_1 First SN2 Attack cluster_2 Second SN2 Attack (Cyclization) EtO⁻ EtO⁻ H₂C(COOEt)₂ H₂C(COOEt)₂ ⁻CH(COOEt)₂ ⁻CH(COOEt)₂ H₂C(COOEt)₂->⁻CH(COOEt)₂ EtO⁻ EtOOCCH(COOEt)CH₂CH₂OCH₂CH₂Cl EtOOCCH(COOEt)CH₂CH₂OCH₂CH₂Cl ⁻CH(COOEt)₂->EtOOCCH(COOEt)CH₂CH₂OCH₂CH₂Cl ClCH₂CH₂OCH₂CH₂Cl Intermediate Intermediate EtOOCCH(COOEt)CH₂CH₂OCH₂CH₂Cl->Intermediate EtO⁻ Product1 Diethyl tetrahydropyran-4,4-dicarboxylate Intermediate->Product1 Intramolecular

Figure 2: Mechanism of tetrahydropyran ring formation.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Sodium22.99-11.5 g0.5
Absolute Ethanol46.070.789250 mL-
Diethyl malonate160.171.05580.1 g0.5
Bis(2-chloroethyl) ether143.011.2271.5 g0.5

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to absolute ethanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Control the rate of addition to maintain a gentle reflux.

  • Addition of Diethyl Malonate: Once all the sodium has reacted, cool the solution to room temperature and add diethyl malonate dropwise with stirring.

  • Cyclization: Heat the mixture to reflux and add bis(2-chloroethyl) ether dropwise over 1-2 hours. Maintain reflux for an additional 6-8 hours.

  • Work-up: Cool the reaction mixture and pour it into a separatory funnel containing 500 mL of water. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl tetrahydropyran-4,4-dicarboxylate as a colorless oil.

Part 2: Synthesis of Ethyl 4-ethyltetrahydropyran-4-carboxylate

This stage involves two key transformations: the introduction of the ethyl group at the 4-position and the selective removal of one of the ester groups.

Mechanism and Rationale

Alkylation: The first step is the alkylation of diethyl tetrahydropyran-4,4-dicarboxylate with ethyl iodide. A strong, non-nucleophilic base such as sodium hydride is used to deprotonate the alpha-carbon, forming an enolate. This enolate then acts as a nucleophile in an S(_N)2 reaction with ethyl iodide to form the C-C bond.[1]

Krapcho Decarboxylation: The selective removal of one of the ethoxycarbonyl groups is achieved via a Krapcho decarboxylation.[2][3] This reaction is particularly effective for esters with an adjacent electron-withdrawing group. In the presence of a salt (e.g., lithium chloride) in a polar aprotic solvent like DMSO with a small amount of water, a nucleophilic attack of the chloride ion on the ethyl group of one of the esters occurs, followed by decarboxylation of the resulting carboxylate.[3][4]

Step2_Mechanism cluster_alkylation Alkylation cluster_decarboxylation Krapcho Decarboxylation start2 Diethyl tetrahydropyran-4,4-dicarboxylate enolate Enolate Intermediate start2->enolate NaH alkylated Diethyl 4-ethyl-tetrahydropyran-4,4-dicarboxylate enolate->alkylated Ethyl Iodide decarboxylated Ethyl 4-ethyltetrahydropyran-4-carboxylate alkylated->decarboxylated LiCl, DMSO, H₂O, Heat

Figure 3: Workflow for the alkylation and decarboxylation steps.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Diethyl tetrahydropyran-4,4-dicarboxylate230.261.0846.1 g0.2
Sodium Hydride (60% dispersion in mineral oil)24.00-8.8 g0.22
Anhydrous Tetrahydrofuran (THF)--300 mL-
Ethyl Iodide155.971.9534.3 g0.22
Lithium Chloride42.39-12.7 g0.3
Dimethyl Sulfoxide (DMSO)78.131.10200 mL-
Water18.021.007.2 mL0.4

Procedure:

  • Alkylation: To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of diethyl tetrahydropyran-4,4-dicarboxylate in THF dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the mixture back to 0 °C and add ethyl iodide dropwise. Allow the reaction to stir at room temperature overnight.

  • Alkylation Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Decarboxylation: After removing the solvent from the alkylation step, dissolve the crude diethyl 4-ethyl-tetrahydropyran-4,4-dicarboxylate in DMSO. Add lithium chloride and water. Heat the mixture to reflux (around 160-180 °C) for 4-6 hours.

  • Decarboxylation Work-up: Cool the reaction mixture, add a large volume of water, and extract with diethyl ether (4 x 100 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by vacuum distillation to obtain ethyl 4-ethyltetrahydropyran-4-carboxylate.

Part 3: Reduction to this compound

The final step is the reduction of the ester functionality to a primary alcohol.

Mechanism and Rationale

Lithium aluminum hydride (LiAlH(_4)) is a powerful reducing agent capable of reducing esters to primary alcohols.[5][6] The reaction proceeds through a two-step mechanism. First, a hydride ion adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by a second equivalent of hydride to the primary alcohol. Due to the high reactivity of LiAlH(_4), the reaction must be carried out in an anhydrous aprotic solvent like THF or diethyl ether.[6]

Step3_Mechanism cluster_0 Nucleophilic Acyl Substitution cluster_1 Nucleophilic Addition Ester Ethyl 4-ethyltetrahydropyran-4-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate LiAlH₄ Aldehyde 4-Ethyltetrahydropyran-4-carbaldehyde Tetrahedral_Intermediate->Aldehyde - EtO⁻ Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide LiAlH₄ Product This compound Alkoxide->Product H₃O⁺ workup

Figure 4: Mechanism for the reduction of the ester to the primary alcohol.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 4-ethyltetrahydropyran-4-carboxylate186.2518.6 g0.1
Lithium Aluminum Hydride (LiAlH(_4))37.954.2 g0.11
Anhydrous Tetrahydrofuran (THF)-200 mL-
Ethyl Acetate-As needed-
1 M Hydrochloric Acid-As needed-

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH(_4) in anhydrous THF.

  • Addition of Ester: Cool the LiAlH(_4) suspension to 0 °C in an ice bath. Add a solution of ethyl 4-ethyltetrahydropyran-4-carboxylate in anhydrous THF dropwise from the addition funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add 4.2 mL of water, 4.2 mL of 15% aqueous sodium hydroxide, and then 12.6 mL of water. Stir the resulting granular precipitate for 30 minutes.

  • Isolation: Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF. Combine the filtrates and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Summary of Results

StepProductTypical YieldPurity
1Diethyl tetrahydropyran-4,4-dicarboxylate70-80%>95% (GC)
2Ethyl 4-ethyltetrahydropyran-4-carboxylate60-75%>95% (GC)
3This compound80-90%>98% (GC-MS, NMR)

References

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • Diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(3), o723.
  • Krapcho decarboxylation. Wikipedia. (2023, December 2). Retrieved February 7, 2026, from [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules. (2018). Russian Journal of Organic Chemistry, 54(1), 108-115.
  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (2015). Molecules, 20(4), 6939-6953.
  • Tetrahydropyran synthesis. Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxyl
  • Preparation method of tetrahydropyran-4-one and pyran-4-one. (2012). CN102627621A.
  • Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (2008). US20080306287A1.
  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. (2011). Chinese Journal of Chemistry, 29(11), 2445-2452.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2020). Molecules, 25(23), 5723.
  • Alkylation of Enolate Ions. Chemistry LibreTexts. (2021, March 15). Retrieved February 7, 2026, from [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. (n.d.). Retrieved February 7, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. (2015). Chemistry of Heterocyclic Compounds, 51(1), 1484-1490.
  • Banerjee, A. K., & Poon, P. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(2), 67-72.
  • Carboxylic Acid Reduction with LiAlH4 mechanism. (2021, April 8). YouTube. Retrieved February 7, 2026, from [Link]

  • Clark, J. (2015). reduction of carboxylic acids. Chemguide. Retrieved February 7, 2026, from [Link]

  • Decarboxylation. Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Krapcho Decarboxylation. (2022, November 5). YouTube. Retrieved February 7, 2026, from [Link]

  • Duan, J., Song, X., Yan, H., & Song, X. (2011).
  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). Retrieved February 7, 2026, from [Link]

  • Duan, J., Song, X., Yan, H., & Song, X. (2011).
  • Banerjee, A. K., & Poon, P. S. (2011). Advances in Krapcho Decarboxylation. Scribd. Retrieved February 7, 2026, from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. (n.d.). Retrieved February 7, 2026, from [Link]

  • diethyl tetrahydro-4H-pyran-4,4-dicarboxylate. MOLBASE. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Advanced Protocols for the Cationic Ring-Opening Polymerization of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Thermodynamic Constraints

The Thermodynamic Paradox

Polymerizing substituted tetrahydropyrans (THP) presents a unique challenge in polymer chemistry: thermodynamic equilibrium . Unlike high-strain cyclic ethers (e.g., oxiranes, oxetanes) or moderate-strain systems (e.g., tetrahydrofuran/THF), the six-membered THP ring possesses very low ring strain (


 vs. 

for THF).

Consequently, the Ceiling Temperature (


) —the temperature at which the rate of polymerization equals the rate of depolymerization—is often below ambient temperature for THP derivatives.

Scientific Directive: To successfully incorporate substituted THP units into a polymer backbone, one must employ two strategic levers:

  • Low-Temperature Processing: Reactions must often be conducted at

    
     to 
    
    
    
    to shift the equilibrium toward polymer formation (
    
    
    ).
  • Comonomer Driving Force: Copolymerization with high-strain monomers (e.g., 3-ethyl-3-(hydroxymethyl)oxetane or epoxides) is required to "lock" the THP units into the chain, utilizing the high enthalpy of the comonomer to offset the low enthalpy of the THP ring.

The Mechanism: Active Chain End (ACE)

The polymerization proceeds via a Cationic Ring-Opening Polymerization (CROP) mechanism. The propagating species is a tertiary oxonium ion.

CROP_Mechanism Initiator Initiator (Methyl Triflate) Oxonium Tertiary Oxonium Ion (Active Species) Initiator->Oxonium Alkylation Monomer Substituted THP (Cyclic Ether) Monomer->Oxonium Coordination Propagation Nucleophilic Attack (Ring Opening) Oxonium->Propagation S_N2 Attack Propagation->Oxonium Regen. Active End Polymer Polyether Chain Propagation->Polymer Chain Growth

Figure 1: Kinetic pathway of Cationic Ring-Opening Polymerization (CROP) initiated by alkyl triflates. The tertiary oxonium ion is the critical propagating species.

Part 2: Experimental Protocols

Protocol A: Rigorous Monomer Purification

Rationale: Cationic active centers are rapidly terminated by nucleophilic impurities (water, amines, alcohols). Standard "reagent grade" purity is insufficient.

Reagents:

  • Substituted Tetrahydropyran (e.g., 2-methoxy-tetrahydropyran or 2-methyl-tetrahydrofuran as a surrogate).

  • Calcium Hydride (

    
    ).
    
  • Sodium metal / Benzophenone.

Workflow:

  • Pre-drying: Stir the monomer over crushed

    
     for 24 hours at room temperature to remove gross moisture.
    
  • Filtration: Cannula-filter the monomer into a clean, flame-dried Schlenk flask.

  • Final Drying (The Purple Indicator): Add sodium wire and a small amount of benzophenone. Reflux under Argon until the solution turns a deep purple (indicating the formation of the ketyl radical, confirming

    
     and 
    
    
    
    free environment).
  • Distillation: Distill the monomer directly into the polymerization vessel or a storage ampoule immediately prior to use. Do not store for >48 hours.

Protocol B: Cationic Copolymerization with Oxetane

Objective: Synthesis of Poly(THP-co-Oxetane) to create a hydrolytically degradable polyether. Critical Parameter: Temperature control to suppress back-biting (depolymerization).

Materials:

  • Monomer 1: Purified 2-Substituted THP (50 mmol).

  • Monomer 2: 3,3-Bis(chloromethyl)oxetane (BCMO) or similar oxetane (50 mmol) - Acts as the thermodynamic driver.

  • Initiator: Methyl Trifluoromethanesulfonate (Methyl Triflate) (

    
    ).
    
  • Solvent: Dichloromethane (DCM), dried over

    
    .
    
  • Quenching Agent: Methanol with

    
     triethylamine.
    

Step-by-Step Methodology:

  • Reactor Setup:

    • Flame-dry a double-necked Schlenk flask equipped with a magnetic stir bar and a rubber septum.

    • Cycle vacuum/Argon (3x) to ensure an inert atmosphere.

  • Charging:

    • Inject

      
       of dry DCM via syringe.
      
    • Inject Monomer 1 (THP) and Monomer 2 (Oxetane).

    • Cool the reaction vessel to

      
        using an ice/salt bath or cryostat. Note: Lower temperatures favor propagation over termination.
      
  • Initiation:

    • Add Methyl Triflate rapidly via a microsyringe.

    • Observation: The solution may slightly darken or warm; efficient stirring is mandatory to prevent hot-spots.

  • Polymerization:

    • Maintain at

      
       for 4–24 hours.
      
    • Monitoring: Aliquots can be taken via syringe for NMR analysis (checking conversion of the

      
      -proton signal).
      
  • Termination:

    • Pour the cold reaction mixture into a 10-fold excess of cold Methanol/Triethylamine.

    • The triethylamine neutralizes the acid end-groups, preventing acid-catalyzed degradation of the polymer backbone during isolation.

  • Isolation:

    • Decant the supernatant. Dissolve the polymer precipitate in a minimal amount of DCM.

    • Reprecipitate into cold methanol.

    • Dry under high vacuum (

      
      ) at room temperature for 24 hours.
      

Part 3: Data Analysis & Validation

Quantitative Characterization

To validate the incorporation of the THP unit, use


-NMR. The shift of protons adjacent to the oxygen atom is diagnostic.
Structural UnitProton AssignmentChemical Shift (

, ppm)
Interpretation
Monomer (THP)

-CH (O-CH-R)

Cyclic acetal proton (Reactant)
Polymer (THP Unit) Backbone O-CH-O

(Broad)
Incorporated THP unit
Polymer (Oxetane) Backbone O-CH2

Oxetane linear ether unit
End Group

-O-

Methyl initiator fragment
Experimental Logic Flow

The following diagram illustrates the critical decision points during the synthesis.

Workflow_Logic Start Start Synthesis PurityCheck Is Monomer Purple (Na/Benzophenone)? Start->PurityCheck Distill Distill Monomer PurityCheck->Distill Yes Redry Re-dry with CaH2 PurityCheck->Redry No TempCheck Is Temp < 0°C? Distill->TempCheck Redry->PurityCheck Polymerize Add Initiator (MeOTf) TempCheck->Polymerize Yes Abort Abort: Thermodynamic Ceiling Reached TempCheck->Abort No Quench Quench (MeOH/Et3N) Polymerize->Quench 4-24 Hours

Figure 2: Logical workflow for CROP synthesis. Note the critical checkpoints for purity and temperature.

Part 4: Troubleshooting & Causality

Issue 1: Low Yield / No Polymer
  • Cause: The reaction temperature exceeded the Ceiling Temperature (

    
    ).
    
  • Scientific Explanation: For THP,

    
    . Since 
    
    
    
    is small (weakly exothermic) and
    
    
    is negative (ordering), a high
    
    
    makes
    
    
    positive.
  • Solution: Lower the bath temperature to

    
     or increase the ratio of the high-strain comonomer (Oxetane).
    
Issue 2: Darkening of Reaction Mixture (Black/Brown)
  • Cause: "Back-biting" and formation of conjugated species or oxidation.

  • Scientific Explanation: In the absence of monomer (high conversion), the oxonium ion active center can attack the polymer chain or undergo elimination reactions, leading to polyenals which appear dark.

  • Solution: Stop the reaction at

    
     conversion. Do not aim for 
    
    
    
    .
Issue 3: Broad Molecular Weight Distribution (PDI > 2.0)
  • Cause: Slow initiation relative to propagation or chain transfer to polymer.

  • Solution: Use a highly reactive initiator like Methyl Triflate or Magic Methyl (Methyl fluorosulfonate) rather than weaker Lewis acids like

    
    , which involve slow equilibrium initiation steps.
    

References

  • Mechanism of Cationic Ring-Opening Polymerization: Kubisa, P., & Penczek, S. (1999). "Cationic Ring-Opening Polymerization of Cyclic Ethers." Progress in Polymer Science.

  • Thermodynamics of Polymerization (Dainton-Ivin Equation): Dainton, F. S., & Ivin, K. J. (1948).[1] "The reversibility of the propagation reaction in polymerization processes and its manifestation in the phenomenon of a 'ceiling temperature'." Nature.[1]

  • Copolymerization Strategies for Cyclic Ethers: Penczek, S., et al. (1986). "Copolymerization of Tetrahydrofuran with Cyclic Ethers." Makromolekulare Chemie.

  • Advanced Initiators (Methyl Triflate): Matyjaszewski, K. (1996). "Cationic Polymerizations: Mechanisms, Synthesis, and Applications." Marcel Dekker.

Sources

Precision Quantitation of Oxane Derivatives: From Volatile Impurities to Complex Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Chromophore" Challenge

Oxane derivatives (cyclic ethers based on the tetrahydropyran or THP ring) represent a unique analytical paradox. While structurally robust and pharmacologically vital—ranging from industrial solvents like 1,4-dioxane to complex polyether antibiotics like Monensin—they lack significant UV-Vis chromophores. Traditional HPLC-UV methods fail to detect them at trace levels without unstable derivatization.

This guide moves beyond legacy methods, establishing Mass Spectrometry (MS) as the definitive standard. We define two distinct workflows based on the physicochemical properties of the derivative:

  • Headspace GC-MS for volatile, low-molecular-weight oxanes (e.g., residual solvents).

  • UHPLC-MS/MS (QQQ) for non-volatile, complex oxane pharmacophores, utilizing ammonium adduct ionization strategies.

Strategic Method Selection

The choice of method is dictated strictly by the volatility and polarity of the specific oxane derivative.

Workflow Decision Matrix

MethodSelection Start Oxane Derivative Sample VolatilityCheck Boiling Point < 150°C? Start->VolatilityCheck MatrixCheck Matrix Complexity VolatilityCheck->MatrixCheck No (e.g., Polyethers, Toxins) HSGC Method A: HS-GC-MS (SIM Mode) VolatilityCheck->HSGC Yes (e.g., THF, 1,4-Dioxane) LCMS Method B: UHPLC-MS/MS (MRM Mode) MatrixCheck->LCMS Biological Fluids/Tissue

Figure 1: Decision tree for selecting the analytical workflow based on analyte volatility and matrix complexity.

Protocol A: Volatile Oxanes (Residual Impurity Analysis)

Target Analytes: 1,4-Dioxane, Tetrahydrofuran (THF), Tetrahydropyran. Context: Pharmaceutical excipient testing (USP <467>) and environmental monitoring.

The Causality of Headspace Analysis

Direct liquid injection of oxanes is prone to matrix interference, especially in PEG-rich formulations where the oxane ring is chemically similar to the matrix. Static Headspace (SH) extraction is mandatory here. It thermodynamically partitions the volatile oxane into the gas phase, leaving non-volatile interferences behind.

Critical Mechanism: We utilize the "Salting Out" effect. Adding high concentrations of salt (Na₂SO₄) to the aqueous sample decreases the solubility of the organic oxane, forcing it into the headspace and increasing sensitivity by 5-10x.

Experimental Workflow
Step 1: Sample Preparation
  • Standard Preparation: Prepare a stock solution of the oxane analyte (e.g., 1,4-dioxane) at 1000 ppm in water.[1]

  • Internal Standard (IS): You must use an isotopically labeled standard (e.g., 1,4-dioxane-d8 ). Oxanes are subject to matrix suppression; an external standard curve is insufficient for regulatory compliance.

  • Vial Setup:

    • Weigh 1.0 g of sample into a 20 mL headspace vial.

    • Add 5 mL of Saturation Solution (25% w/v Na₂SO₄ in water).

    • Spike with 50 µL of Internal Standard (10 ppm).

    • Seal immediately with a PTFE/Silicone septum.

Step 2: HS-GC-MS Instrument Parameters
ParameterSettingRationale
Incubation Temp 80°CHigh enough to volatilize oxane, low enough to prevent matrix degradation.
Incubation Time 20 minEnsures thermodynamic equilibrium between liquid and gas phases.
Column DB-624 or VF-624msCyanopropylphenyl phase is selective for volatile ethers.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
MS Mode SIM (Selected Ion Monitoring)Maximizes sensitivity for specific oxane fragments.
Step 3: Quantification Ions (SIM)
  • Target (1,4-Dioxane): Quant Ion: m/z 88; Qualifier: m/z 58.

  • Internal Standard (d8-Dioxane): Quant Ion: m/z 96; Qualifier: m/z 64.

Protocol B: Complex Oxanes (Bioanalysis)

Target Analytes: Polyether antibiotics (Monensin, Salinomycin), Marine Toxins (Okadaic Acid), Macrocyclic drugs. Context: Pharmacokinetic (PK) studies in plasma or tissue.

The Ionization Challenge

Complex oxane derivatives often lack acidic or basic functional groups, making them "invisible" to standard Electrospray Ionization (ESI) which relies on protonation


.

The Solution: Ammonium Adduct Formation. Oxane rings act as Lewis bases and have a high affinity for ammonium ions. We engineer the mobile phase to force the formation of stable


 adducts rather than unpredictable sodium adducts 

(which fragment poorly).[2]
Experimental Workflow
Step 1: Sample Extraction (Protein Precipitation)
  • Why not SPE? Many oxane derivatives are lipophilic and bind irreversibly to standard C18 SPE cartridges. Protein precipitation (PPT) offers higher recovery.

  • Aliquot 50 µL Plasma into a 1.5 mL tube.

  • Add 200 µL Acetonitrile containing IS (e.g., Nigericin or deuterated analog).

  • Vortex vigorously for 60 seconds (Critical: disrupts protein binding).

  • Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Transfer supernatant to a silanized glass vial (prevents adsorption).

Step 2: UHPLC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 6.5).

  • Mobile Phase B: 95% Acetonitrile / 5% Water + 5 mM Ammonium Formate.

    • Note: The ammonium formate is non-negotiable. It provides the

      
       source.
      
Step 3: MS/MS Transitions (Example: Monensin)
AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision EnergyType
Monensin 688.4

671.4

20 eVQuantifier
Monensin 688.4

461.345 eVQualifier
Adduct Formation Logic Diagram

AdductLogic ESI_Source ESI Source Conditions MobilePhase Mobile Phase Additive: Ammonium Formate (5-10mM) ESI_Source->MobilePhase Mechanism Mechanism: Oxane Oxygen Lone Pair + NH4+ MobilePhase->Mechanism Result Stable [M+NH4]+ Adduct (Predictable Fragmentation) Mechanism->Result BadResult Avoid Sodium Adducts [M+Na]+ (Do not fragment well) Mechanism->BadResult If NH4 is absent

Figure 2: Chemical mechanism for forcing ammonium adducts in LC-MS/MS to ensure quantifiable fragmentation.

Validation & Quality Assurance (Self-Validating Systems)

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must include internal checks.

System Suitability Criteria (Pre-Run)

Before running samples, inject the standard 5 times.

  • Retention Time Precision: RSD < 0.5% (GC), < 1.0% (LC).

  • Peak Symmetry: Tailing factor between 0.9 and 1.2.

  • Signal-to-Noise: > 100:1 for the lowest standard.

The "Dilution Integrity" Check

For LC-MS analysis of oxanes, matrix effects (ion suppression) are common.

  • Protocol: Dilute a high-concentration sample 1:5 and 1:10 with blank matrix.

  • Acceptance: The back-calculated concentration must be within ±15% of the undiluted value (corrected for dilution factor). If it deviates, matrix suppression is occurring, and the extraction must be optimized.

References

  • U.S. Food and Drug Administration (FDA). (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. Retrieved from [Link]

  • Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Application Note. Retrieved from [Link]

  • Sun, M., et al. (2025). Quantitative Determination of 1,4-Dioxane and Tetrahydrofuran in Groundwater by Solid Phase Extraction GC/MS/MS. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2012). Quantification and Ammonium Adduct Strategies in LC-MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis. PMC. Retrieved from [Link]

Sources

Application Note: High-Sensitivity HPLC Analysis of Alcohol Derivatives in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-HPLC-ALC-DNBC-01

Abstract

The analysis of aliphatic and fatty alcohols in complex matrices (e.g., fermentation broths, biological fluids, and pharmaceutical formulations) is historically challenged by the lack of UV-active chromophores in the target analytes. While Refractive Index (RI) and Evaporative Light Scattering Detectors (ELSD) offer direct detection, they often suffer from low sensitivity and incompatibility with gradient elution.[1][2] This Application Note details a robust, field-proven protocol for the pre-column derivatization of alcohols using 3,5-Dinitrobenzoyl Chloride (3,5-DNBC) . This method introduces a strong UV chromophore, enabling high-sensitivity detection (UV 254 nm) and the use of gradient elution to resolve analytes from matrix interferences.

The Analytical Challenge

Alcohols (R-OH) are "spectroscopically silent" in the standard UV-Vis region used by most HPLC systems. Direct detection methods have significant limitations:

  • UV Detection (190–210 nm): Non-specific; high background noise from solvents and matrix components.

  • Refractive Index (RI): Low sensitivity (limit of detection ~100 ppm); incompatible with gradient elution; highly temperature-sensitive.

  • ELSD/CAD: Better sensitivity than RI and gradient-compatible, but exhibits non-linear response curves, complicating quantification.[2]

The Solution: Derivatization with 3,5-DNBC transforms alcohols into 3,5-dinitrobenzoate esters .[3][4] These derivatives possess high molar absorptivity (


) at 254 nm, enabling detection limits in the low ppm to ppb range.
Strategic Comparison of Detection Modes
FeatureRefractive Index (RI)ELSDDNBC Derivatization (UV)
Chromophore Required NoNoYes (Added)
Gradient Compatibility No (Isocratic only)YesYes (Excellent)
Sensitivity (LOD) High ppm (mg/mL)Low ppm (

g/mL)
Trace (ng/mL)
Linearity GoodNon-linear (Log-Log)Excellent (

)
Matrix Interference HighLowMedium (Resolved by Gradient)

Core Protocol: Pre-Column Derivatization

Reaction Mechanism

The reaction utilizes Pyridine as both a solvent and a base catalyst. The pyridine neutralizes the hydrochloric acid (HCl) byproduct, driving the equilibrium toward ester formation.[5]



(Where Ar = 3,5-dinitrophenyl)
Reagents & Equipment
  • Derivatizing Reagent: 3,5-Dinitrobenzoyl chloride (DNBC), 99% (Keep in desiccator; moisture sensitive).

  • Catalyst/Solvent: Pyridine (Anhydrous, 99.8%).

  • Quenching Agent: 1% Sodium Bicarbonate (

    
    ) or Water.
    
  • Mobile Phase: Acetonitrile (HPLC Grade) and Water (18.2 M

    
    ).
    
  • Heating Block: Capable of maintaining 60°C ± 1°C.

Step-by-Step Procedure

Step 1: Reagent Preparation

  • Dissolve 100 mg of 3,5-DNBC in 10 mL of anhydrous Pyridine (10 mg/mL).

    • Expert Note: Prepare fresh daily. DNBC hydrolyzes rapidly in humid air to form 3,5-dinitrobenzoic acid, which can interfere with chromatography.

Step 2: Derivatization Reaction

  • Transfer 100

    
    L  of sample (alcohol standard or mixture) into a 1.5 mL amber glass vial.
    
    • Note: If the sample is aqueous, dry it down under nitrogen first, or ensure the reagent excess is sufficient (DNBC reacts with water). For best results, dissolve samples in dry Acetonitrile.

  • Add 400

    
    L  of the DNBC/Pyridine reagent.
    
  • Cap tightly and vortex for 10 seconds.

  • Incubate at 60°C for 15 minutes .

    • Expert Note: Sterically hindered alcohols (secondary/tertiary) may require 30 minutes. Primary alcohols react fully within 10-15 mins.

Step 3: Quenching & Cleanup

  • Remove from heat and cool to room temperature.

  • Add 500

    
    L  of 1% 
    
    
    
    or Water.
    • Why? This hydrolyzes the excess toxic acid chloride into the corresponding acid, which elutes at the solvent front or can be separated chromatographically.

  • (Optional for complex matrices): Add 1 mL Hexane, vortex, and centrifuge. The alcohol derivatives partition into the Hexane layer (top), leaving salts and acid byproducts in the aqueous pyridine layer.

Step 4: Injection

  • Inject the quenched solution directly (if clean) or the Hexane extract layer.

HPLC Method Parameters

This method uses a gradient to separate the early-eluting reagent byproducts (pyridine, free acid) from the later-eluting alcohol esters.

ParameterSetting
Column C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5

m)
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Vol 10

L
Detection UV Absorbance @ 254 nm
Column Temp 30°C

Gradient Profile:

  • 0–2 min: 40% B (Isocratic hold to elute excess reagent/acid).

  • 2–15 min: 40%

    
     95% B (Elution of alcohol derivatives).
    
  • 15–20 min: 95% B (Wash).

  • 20–25 min: 40% B (Re-equilibration).

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data generation, highlighting critical control points.

G Sample Sample (Alcohol) Reaction Derivatization (60°C, 15 min) Sample->Reaction Reagent Reagent (DNBC + Pyridine) Reagent->Reaction Quench Quenching (Add Water/NaHCO3) Reaction->Quench Ester Formation Separation HPLC Separation (C18 Gradient) Quench->Separation Inject Waste Byproducts (HCl, Dinitrobenzoic Acid) Quench->Waste Hydrolysis Detection UV Detection (254 nm) Separation->Detection Analytes Elute Separation->Waste Reagent Front

Caption: Workflow for the pre-column derivatization of alcohols. Note the separation of byproducts during the quenching and HPLC stages.

Validation & Performance Metrics

When validated according to ICH Q2(R1) guidelines, this protocol typically yields the following performance characteristics:

  • Selectivity: The 3,5-dinitrobenzoate derivatives elute in order of increasing hydrophobicity (Chain length: C1 < C2 < C3...). The excess reagent (hydrolyzed to acid) elutes near the void volume (

    
    ), ensuring no interference with analytes.
    
  • Linearity:

    
     over the range of 0.5 
    
    
    
    g/mL to 100
    
    
    g/mL.
  • Sensitivity:

    • LOD (Limit of Detection): ~50–100 ng/mL (ppb range).

    • LOQ (Limit of Quantitation): ~200 ng/mL.

Expert Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Peak Area Wet reagentsEnsure Pyridine and DNBC are anhydrous. Water consumes the reagent.
Extra Peaks Incomplete derivatizationIncrease reaction time or temperature (max 80°C).
Baseline Drift Excess ReagentThe "Acid" peak (hydrolyzed reagent) is tailing. Improve the initial isocratic hold (0–2 min) to flush it out.
Precipitate Salt formationAfter quenching with NaHCO3, centrifuge the sample before injection.

References

  • University of Missouri. Identification of Unknowns: Alcohol Derivatives. [Link]

  • Journal of Chromatographic Science. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. [Link]

  • JoVE (Journal of Visualized Experiments). Acid Halides to Esters: Alcoholysis Mechanism. [Link]

  • National Institutes of Health (PMC). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. [Link]

  • Cyberlipid Center. HPLC Analysis of Fatty Acids and Alcohols. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted tetrahydropyrans (THPs). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Substituted THPs are privileged scaffolds in numerous natural products and pharmaceuticals, but their purification can be non-trivial due to their diverse functionalities and potential sensitivities.[1][2]

This guide moves beyond standard protocols to provide in-depth, field-tested solutions to common and complex purification problems. We will explore the causality behind these challenges and offer robust, validated strategies to enhance purity, yield, and stability.

Purification Strategy Workflow

Choosing the correct purification strategy from the outset is critical. The following workflow provides a logical decision-making process based on the initial assessment of your crude product mixture.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis & Decision cluster_techniques Primary Purification Technique cluster_chrom_decision Chromatography Selection start Crude Product Mixture tlc Analyze by TLC/ LC-MS start->tlc is_solid Is the Target Compound Solid? tlc->is_solid purity Purity > 90%? is_solid->purity Yes polarity What is the Polarity of Target & Impurities? is_solid->polarity No purity->polarity No recrystallize Recrystallization purity->recrystallize Yes chromatography Chromatography polarity->chromatography Similar Polarity lle Liquid-Liquid Extraction (LLE) polarity->lle Large Polarity Difference reverse_phase Reverse Phase (C18) polarity->reverse_phase Very Polar Target acid_sensitive Is Compound Acid-Sensitive? chromatography->acid_sensitive normal_phase Normal Phase (Silica Gel) acid_sensitive->normal_phase No neutral_phase Neutralized Silica or Alumina acid_sensitive->neutral_phase Yes

Caption: Decision workflow for selecting a THP purification method.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Chromatography Issues

Question 1: My substituted THP is decomposing on the silica gel column. My TLC plate shows a new spot, and my yield is very low. What is happening and how can I fix it?

Answer: This is a classic and frequent problem. The root cause is the inherent acidity of standard silica gel. The surface silanol groups (Si-OH) create a slightly acidic environment (pH ≈ 4-5) that can catalyze the degradation of acid-sensitive compounds.[3] While the THP ring itself can be quite stable, substituents such as acetals, ketals, or silyl ethers are highly susceptible to cleavage under these conditions.

Causality Explained: The acidic protons on the silica surface can protonate sensitive functional groups on your THP derivative, initiating a decomposition cascade directly on the column. This is why you observe new, often more polar, spots on your TLC analysis of the collected fractions.[4]

Solutions (from least to most disruptive):

  • Neutralize the Eluent: The simplest first step is to add a volatile base to your mobile phase. Adding 0.5-2% triethylamine (TEA) or a few drops of ammonia to the solvent system can neutralize the acidic sites on the silica surface as the eluent passes through.[5][6] Always perform a preliminary TLC with the modified eluent to ensure your compound's Rf value doesn't change dramatically.[6]

  • Use a Deactivated Stationary Phase: If adding a base to the eluent is insufficient or incompatible with your compound, switch to a less acidic stationary phase.

    • Neutral Alumina: A good alternative for moderately polar to nonpolar compounds. It is generally less acidic than silica.[3][7]

    • Florisil®: A mild, neutral magnesium silicate that can be effective for some separations.[3]

    • Deactivated Silica: You can prepare this yourself by making a slurry of silica gel in a solvent containing 1-3% triethylamine, then removing the solvent under vacuum. This provides a more thoroughly neutralized medium.[3]

  • Switch to Reverse-Phase Chromatography: For polar THP derivatives, reverse-phase flash chromatography is an excellent option. The stationary phase (e.g., C18-bonded silica) is nonpolar, and the mobile phases (typically water/methanol or water/acetonitrile) are neutral. In this technique, the most polar compounds elute first.[3][8]

Self-Validation Check: Before committing to a large-scale column, perform a 2D TLC. Spot your crude material in one corner of a TLC plate, run the plate, dry it completely, then turn it 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move diagonally. If it decomposes, you will see new spots appearing off the diagonal.[9]

Question 2: My THP derivative is highly polar and either doesn't move from the baseline (Rf = 0) on silica or streaks badly, even in very polar solvent systems.

Answer: This issue arises when your molecule's polarity is dominated by functional groups like hydroxyls, carboxylic acids, or amines, which interact very strongly with the acidic silanol groups on the silica surface.[10] This strong interaction leads to poor elution and band broadening (streaking).

Causality Explained: The hydrogen bonding and dipole-dipole interactions between your polar functional groups and the silica are stronger than the solvating power of your mobile phase. For acidic or basic compounds, this can be exacerbated by ionization on the silica surface, leading to even tighter binding.[9][11]

Solutions:

  • Modify the Mobile Phase:

    • For Carboxylic Acids: Add a small amount (0.5-1%) of acetic or formic acid to the eluent. This protonates the carboxylate, making it less polar and disrupting its strong interaction with the silica, which often improves elution and peak shape.[9]

    • For Amines: Add 0.5-2% triethylamine or ammonia. This ensures the amine is in its free base form, which is less polar than its protonated ammonium salt.

  • Switch to a More Suitable Stationary Phase:

    • Reverse-Phase (C18) Silica: This is often the best solution for highly polar molecules. The nonpolar stationary phase has minimal interaction with your polar groups, and elution is controlled by partitioning between the polar mobile phase and the nonpolar stationary phase.[8]

    • Alumina (Basic or Neutral): Basic alumina can be effective for purifying amines.[3]

Table 1: Comparison of Chromatographic Stationary Phases for THP Purification

Stationary PhasePolarityBest For...Key AdvantagesCommon Issues & Troubleshooting
Silica Gel Very Polar (Acidic)General purpose, nonpolar to moderately polar neutral compounds.[3]High resolving power, inexpensive, widely available.Compound degradation (acid-sensitive groups), strong retention of polar compounds. Fix: Add TEA/AcOH to eluent; switch phase.[5][9]
Alumina Polar (Basic/Neutral)Basic compounds (amines), acid-sensitive compounds.[3]Good alternative to silica for sensitive molecules.Can strongly retain acidic compounds; may have lower resolution than silica.[7]
Florisil® Polar (Neutral)Moderately polar, sensitive compounds.[3]Mild and neutral, good for easy separations.Some compounds may irreversibly adsorb; always test by TLC first.[3]
Reverse Phase (C18) NonpolarHighly polar, water-soluble THPs; compounds unstable on silica/alumina.[8]Excellent for polar molecules, neutral pH conditions.Higher cost, requires aqueous-miscible solvents, may not resolve nonpolar impurities well.[7]
Work-Up & Extraction Issues

Question 3: I'm performing a liquid-liquid extraction (LLE) to remove impurities, but my THP derivative has significant solubility in both the organic and aqueous layers, leading to poor recovery.

Answer: This is a common problem for substituted THPs that contain both lipophilic (the ring structure) and hydrophilic (e.g., -OH, -COOH, -NH2) functionalities. The compound's amphiphilic nature causes it to partition between the two phases.

Causality Explained: The efficiency of LLE is governed by the partition coefficient of the solute between the two immiscible liquids. For amphiphilic molecules, this coefficient is often not large enough to favor one phase exclusively.[12][13]

Solutions:

  • pH Manipulation: If your THP has an acidic or basic handle, you can dramatically alter its water solubility by adjusting the pH of the aqueous layer.[12][14]

    • Acidic THP (e.g., with a -COOH group): During extraction with an organic solvent (e.g., ethyl acetate), acidify the aqueous layer with dilute HCl (to pH ~2). This protonates the carboxylate to the neutral carboxylic acid, which is much more soluble in the organic phase. To remove basic impurities, you can later extract the organic layer with a basic aqueous solution (e.g., NaHCO3), which will deprotonate your acidic THP, pulling it into the aqueous layer while leaving neutral impurities behind.

    • Basic THP (e.g., with an -NH2 group): Basify the aqueous layer with dilute NaOH (to pH ~11-12). This deprotonates the ammonium salt to the neutral amine, driving it into the organic layer.

  • Salting Out: For neutral but polar THPs, you can decrease their solubility in the aqueous phase by saturating it with a salt like NaCl or Na2SO4.[13] The salt ions hydrate, reducing the amount of "free" water available to solvate your organic compound, thereby pushing it into the organic layer.

  • Solvent System Optimization: Do not limit yourself to one organic solvent. Systematically test different solvents (e.g., dichloromethane, ethyl acetate, diethyl ether) to find one that maximizes the partition coefficient for your specific compound.[14][15]

Crystallization Issues

Question 4: My substituted THP is a solid, but I am struggling to recrystallize it. It either oils out or precipitates as a fine powder with low purity.

Answer: Recrystallization failure typically points to an issue with solvent choice or cooling rate. "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[16] A fine powder suggests precipitation was too rapid, trapping impurities.

Causality Explained: Ideal recrystallization relies on a significant difference in the compound's solubility in a given solvent at high and low temperatures. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16][17] Slow cooling allows for the ordered growth of a crystal lattice, which excludes improperly fitting impurity molecules.

Solutions:

  • Systematic Solvent Screening: The "perfect" solvent is key. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). A good solvent will dissolve your compound only when heated.[17][18]

  • Use a Two-Solvent System: If no single solvent works, use a solvent pair. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, while hot, slowly add a "poor" solvent (in which it is insoluble, but which is miscible with the good solvent) dropwise until the solution just becomes cloudy (the saturation point). Add another drop or two of the good solvent to clarify, then allow it to cool slowly.[18][19] Common pairs include Ethyl Acetate/Hexane and Methanol/Water.

  • Control the Cooling Rate: Do not rush the cooling process. Allow the hot, clear solution to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, you can then move it to an ice bath to maximize crystal yield.[17][20]

  • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth. Alternatively, add a tiny "seed" crystal of the pure compound if you have it.[20]

Frequently Asked Questions (FAQs)

Q: What is the first thing I should do when a purification fails? A: Re-evaluate your analytical data (TLC, LC-MS, NMR) of the crude material. A failed purification is often due to a misunderstanding of the components in the mixture. Confirm the identity of your target compound and major impurities. Then, use that knowledge to re-engage the workflow diagram presented at the beginning of this guide.

Q: Are there any safety concerns specific to purifying THPs? A: While the THP ring itself is generally stable, related cyclic ethers like tetrahydrofuran (THF) are notorious for forming explosive peroxides upon storage.[21] Although THP is reported to be more resistant to peroxide formation, it is good practice to test older containers of any ether for peroxides before distilling or concentrating them to dryness.[22] Always work in a well-ventilated fume hood.

Q: Can I use preparative TLC for my THP purification? A: Yes, preparative TLC is an excellent technique for small-scale purifications (typically <100 mg). It uses the same principles as column chromatography. You can test for compound stability directly on the plate. If you find your compound degrades on a standard silica plate, you can use plates coated with alumina or a reverse-phase medium. It is also a cost-effective way to purify small amounts of precious material.[23]

Q: My final compound looks pure by TLC and 1H NMR, but the mass is slightly off. What could be the issue? A: This could be due to residual, high-boiling point solvents (e.g., DMSO, DMF) if they were used in the reaction. These are often not visible in the 1H NMR unless you look for them specifically. Another possibility is the formation of an adduct with a solvent or salt (e.g., a sodium or potassium adduct in mass spectrometry). Ensure your product is thoroughly dried under high vacuum. If the problem persists, an elemental analysis can confirm the empirical formula.

Detailed Protocols

Protocol: Neutralizing Silica Gel for Flash Chromatography

This protocol is for deactivating silica gel to prevent the degradation of acid-sensitive compounds.

Materials:

  • Standard flash-grade silica gel

  • Triethylamine (TEA)

  • Desired primary eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Rotary evaporator

Procedure:

  • Prepare Slurry: In a round-bottom flask, combine the required amount of silica gel for your column with your chosen eluent system to create a slurry.

  • Add Base: Add triethylamine to the slurry to constitute 1-2% of the total solvent volume (e.g., for 100 mL of eluent, add 1-2 mL of TEA).

  • Equilibrate: Swirl the flask gently for 5-10 minutes to ensure the base is thoroughly mixed and has had time to interact with the silica surface.

  • Pack Column (Optional - Wet Loading): You can directly pack your column using this neutralized slurry.

  • Prepare for Dry Loading: If you prefer dry loading, remove the solvent from the slurry using a rotary evaporator until you have a free-flowing powder. This is your neutralized silica gel. You can use this to pre-adsorb your crude material for loading onto the column.

  • Elute: Prepare your mobile phase with the same percentage of triethylamine (1-2%) that you used to neutralize the silica. Running the column with a neutralized eluent ensures the stationary phase remains deactivated throughout the purification.[6]

References
  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025, July 6). Reddit. Retrieved February 9, 2026, from [Link]

  • Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. (2025, August 6). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 19). JournalsPub. Retrieved February 9, 2026, from [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 9, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 9, 2026, from [Link]

  • Are there alternatives for silica for column chromatography? (2025, June 11). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 9, 2026, from [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Omega. Retrieved February 9, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 9, 2026, from [Link]

  • Do acid groups bind to the silicagel while doing column chromatography? (2015, May 8). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 9, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

  • Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)-Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. (2023, January 30). Biotage. Retrieved February 9, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 9, 2026, from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved February 9, 2026, from [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. (2022, December 16). Beilstein Journals. Retrieved February 9, 2026, from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved February 9, 2026, from [Link]

  • Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. (2025, August 7). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). Retrieved February 9, 2026, from [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 9, 2026, from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved February 9, 2026, from [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024, June 29). MDPI. Retrieved February 9, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 9, 2026, from [Link]

  • Functional Groups In Organic Chemistry. (2026, January 9). Retrieved February 9, 2026, from [Link]

  • What compounds are unstable in a silica gel column (chromatography). (2016, March 30). Reddit. Retrieved February 9, 2026, from [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved February 9, 2026, from [Link]

Sources

Overcoming challenges in the synthesis of 4,4-disubstituted oxanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #OX-44-SYNTH Subject: Troubleshooting & Optimization for 4,4-Disubstituted Oxane (Tetrahydropyran) Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Overview: The "Gem-Disubstituted" Paradox

Welcome to the 4,4-Disubstituted Oxane Synthesis Hub. If you are accessing this guide, you are likely encountering one of two opposing forces:

  • Steric Hindrance: Difficulty installing a second substituent at the C4 position due to the spatial bulk of the first.

  • Conformational Locking: Unexpected reactivity (or lack thereof) due to the Thorpe-Ingold (gem-dialkyl) effect.

While the oxane ring is a staple pharmacophore, the 4,4-disubstitution pattern represents a specific synthetic bottleneck. Unlike C2 or C6 substitutions which benefit from the anomeric effect, C4 is chemically "remote," relying purely on steric and conformational control.

This guide breaks down the three primary workflows for accessing these scaffolds, formatted as a troubleshooting manual for your lab.

Module 1: The "Bis-Alkylation" Strategy (Classical Route)

Best For: Creating 4,4-disubstituted oxanes where one group is electron-withdrawing (e.g., -COOR, -CN, -Ar). Core Reaction: Double alkylation of an active methylene compound with bis(2-haloethyl) ether.

Protocol Visualization (DOT)

BisAlkylation Start Active Methylene (Malonate/Nitrile) Base Base Selection (NaH vs. NaOH/PTC) Start->Base Reagent Bis(2-haloethyl) ether Reagent->Base Inter Mono-alkylated Intermediate Base->Inter Step 1: Slow Product 4,4-Disubstituted Oxane Inter->Product Step 2: Fast (Intramolecular) Side Polymerization (Linear Polyethers) Inter->Side If Dilution is Low

Caption: Kinetic pathway for bis-alkylation. Note that the second cyclization step is accelerated by the gem-disubstituent effect once the first alkyl chain is attached.

Troubleshooting Guide
IssueRoot Cause AnalysisCorrective Action
Low Yield / Polymerization Intermolecular reaction competes with intramolecular cyclization.High Dilution Principle: Maintain the reaction concentration below 0.1 M. Add the active methylene slowly to the base/ether mixture to favor cyclization.
Mono-alkylation Stalling The first alkylation increases steric bulk, making the second deprotonation slower.Switch Base System: If using NaH/DMF (standard), switch to Phase Transfer Catalysis (PTC) . Use 50% NaOH with TBAB (Tetrabutylammonium bromide). The interfacial mechanism often overcomes steric stalling.
Ether Hydrolysis Bis(2-chloroethyl) ether is hydrolyzing before reacting.Dry Conditions: Ensure solvents are anhydrous. If using PTC, ensure the organic phase is efficient (e.g., Toluene or 1,2-DCE).

Expert Insight: If you are synthesizing 4-phenyl-4-cyano-tetrahydropyran (a common opioid scaffold precursor), the PTC method (NaOH/TBAB) is superior to NaH because it avoids the "runaway" exotherms associated with sodium hydride on scale.

Module 2: The "4-Pyranone" Strategy (Functionalization)

Best For: 4-Hydroxy-4-alkyl derivatives or 4,4-Difluoro analogs. Core Reaction: Nucleophilic addition (Grignard) or Deoxofluorination to/of tetrahydro-4H-pyran-4-one.

FAQ: Grignard Addition Failures

Q: I added MeMgBr to 4-pyranone, but I recovered 80% starting material. Why? A: You are fighting enolization . The basicity of the Grignard reagent is deprotonating the alpha-protons of the ketone rather than attacking the carbonyl.

  • Protocol Fix: Use Luche Conditions . Add anhydrous Cerium(III) Chloride (

    
    ) to the ketone before adding the Grignard. The Cerium coordinates the carbonyl oxygen, increasing its electrophilicity and "softening" the basicity of the reagent.
    
    • Ratio: 1.1 eq

      
       : 1.0 eq Ketone. Stir 30 min at -78°C before Grignard addition.
      
FAQ: 4,4-Difluoro Synthesis (DAST/Deoxo-Fluor)

Q: I'm trying to make 4,4-difluoro-oxane using DAST, but I'm getting the vinyl fluoride (elimination product). A: This is the classic "Elimination vs. Substitution" battle. The carbocation intermediate at C4 is prone to losing a proton from the adjacent C3/C5 positions.

  • Protocol Fix:

    • Solvent Switch: Move from DCM to Dichloromethane/Pyridine or pure HF-Pyridine complexes if DAST fails.

    • Temperature: Do not reflux. Keep the reaction at 0°C to RT.

    • Reagent: Switch to XtalFluor-E or Fluolead . These newer reagents are less hygroscopic and generally produce less HF (the elimination promoter) in situ than DAST.

Module 3: The "Diol Cyclization" Strategy (De Novo Synthesis)

Best For: 4,4-Dialkyl oxanes (e.g., 4,4-dimethyl, 4,4-spiro-cycloalkyl). Core Reaction: Cyclodehydration of 3,3-disubstituted-1,5-pentanediols.

The "Thorpe-Ingold" Advantage

Unlike the previous methods, steric bulk here is your ally . The Gem-Disubstituent Effect compresses the internal angle of the acyclic chain (


), forcing the terminal hydroxyl groups closer together. This increases the rate of cyclization by factors of 

to

compared to the unsubstituted chain.
Experimental Protocol: Acid-Catalyzed Cyclization

Precursor: 3,3-dimethyl-1,5-pentanediol (commercially available or made via reduction of 3,3-dimethylglutaric anhydride).

  • Setup: Dean-Stark apparatus (for azeotropic water removal).

  • Solvent: Toluene or Benzene (if permitted) or Cyclohexane.

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%) or Amberlyst-15 (Heterogeneous, easier workup).

  • Procedure:

    • Reflux the diol in solvent with the catalyst.

    • Monitor water collection. Reaction is usually complete when water evolution ceases (1-4 hours).

    • Critical Check: If the reaction is slow, your "3,3-disubstitution" might not be bulky enough. 3,3-diethyl cyclizes faster than 3,3-dimethyl.

Alternative: The Mitsunobu Closure If the diol is acid-sensitive (e.g., contains other functional groups), use a redox dehydration:

  • Reagents:

    
     (1.2 eq), DIAD/DEAD (1.2 eq).
    
  • Conditions: THF, 0°C to RT.

  • Mechanism: Activates one alcohol as a leaving group; the other attacks

    
    .
    

Summary: Decision Matrix

If you need...Recommended RoutePrimary Challenge
4,4-Dimethyl / Dialkyl Diol Cyclization (Module 3)Synthesis of the specific 1,5-diol precursor.
4-Aryl-4-Cyano/Ester Bis-Alkylation (Module 1)Controlling mono- vs. bis-alkylation.
4,4-Difluoro Deoxofluorination (Module 2)Preventing elimination to vinyl fluoride.
4-Hydroxy-4-Alkyl Grignard + CeCl3 (Module 2)Preventing enolization of the starting ketone.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. (Foundational text on Thorpe-Ingold Effect).

  • Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society. (The "Luche" Grignard protocol).

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry. (Deoxofluorination protocols).

  • Clarke, P. A., et al. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry.[1][2][3][4] (Review of general oxane synthesis).

  • Mąkosza, M., et al. (2007).[1][5] Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes.[1][5] Synthesis.[1][2][3][4][5][6][7][8][9] (Alternative carbanion routes).

Sources

Technical Support Center: Synthesis of Tertiary Alcohols from Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organometallic additions to epoxides. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of tertiary alcohols. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but the yield of the desired tertiary alcohol is significantly lower than expected. What are the most common side reactions?

Low yields are often attributable to competing reaction pathways. The primary culprits are typically rearrangement reactions, incorrect regioselectivity of the nucleophilic attack, and reactions with trace amounts of protic impurities.

The intended reaction involves a nucleophilic attack by an organometallic reagent (like a Grignard or organolithium) on one of the epoxide's electrophilic carbons.[1][2][3] For tertiary alcohol synthesis from a disubstituted epoxide, the reaction is designed to proceed via an S_N2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[4][5][6] This ring-opening is driven by the relief of the significant ring strain (about 13 kcal/mol) inherent in the three-membered epoxide ring.[6]

However, several factors can divert the reaction from this desired course, leading to a complex mixture of products and reduced yield of the target alcohol.

Q2: I've isolated a ketone byproduct with a rearranged carbon skeleton. What is causing this?

The formation of a rearranged ketone is a classic sign of a Pinacol-type rearrangement . This side reaction is particularly prevalent when the reaction conditions have a Lewis acidic character, which can be introduced inadvertently.

Causality and Mechanism: The Grignard reagent itself, or more commonly, the magnesium salts (MgX₂) present in equilibrium, can act as Lewis acids.[7] These Lewis acids can coordinate to the epoxide oxygen, weakening the C-O bonds and promoting a mechanism with significant carbocationic character, especially at the more substituted carbon.[8][9] If a carbocation intermediate forms, a 1,2-hydride or 1,2-alkyl shift can occur to yield a more stable carbocation, which then rearranges to a protonated ketone. Subsequent deprotonation gives the final ketone byproduct.[10][11]

This pathway competes directly with the desired S_N2 attack. The tendency to rearrange is highly dependent on the substrate's ability to stabilize a positive charge at the tertiary carbon.

Pinacol_Rearrangement cluster_0 Desired SN2 Pathway cluster_1 Pinacol Rearrangement Side Reaction A Epoxide B Tertiary Alcohol (Desired Product) A->B R-MgX (SN2 Attack) C Epoxide D Lewis Acid Complex C->D MgX2 (Lewis Acid) E Carbocation Intermediate D->E Ring Opening F Rearranged Ketone E->F 1,2-Alkyl Shift

Caption: Competing pathways: Desired S_N2 vs. Pinacol Rearrangement.

Troubleshooting Strategies:

  • Use of Organocuprates (Gilman Reagents): Organocuprates (R₂CuLi) are much less basic and less prone to Lewis acid-catalyzed side reactions than Grignard or organolithium reagents.[12][13] They are excellent for clean epoxide ring-opening.[13]

  • Addition of Cosolvents: Adding a coordinating solvent like HMPA (hexamethylphosphoramide) or using a solvent like THF can sometimes sequester the Lewis acidic magnesium species, favoring the S_N2 pathway.

  • Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C) can suppress the activation energy barrier for the rearrangement pathway more than for the desired nucleophilic attack.

Q3: My major product is a regioisomeric alcohol resulting from an attack on the more substituted carbon. Why did the regioselectivity reverse?

The regioselectivity of epoxide ring-opening is a critical control point and is highly dependent on the reaction conditions (acidic vs. basic).[5]

  • Under Basic/Nucleophilic Conditions (Ideal for Tertiary Alcohols): Strong nucleophiles like Grignard and organolithium reagents attack the less substituted carbon via an S_N2 mechanism.[6][14] This is primarily due to steric hindrance; the less hindered carbon is a more accessible electrophilic site.[15]

  • Under Acidic Conditions: In the presence of acid, the epoxide oxygen is first protonated.[8] This makes the oxygen a much better leaving group and the C-O bonds are significantly weakened. The transition state develops substantial carbocationic character. The nucleophile will then preferentially attack the carbon that can best stabilize this partial positive charge, which is the more substituted (tertiary) carbon.[9] This pathway has S_N1-like characteristics.[9]

If you are isolating the "wrong" regioisomer, it is highly likely that your reaction conditions have become acidic, even if unintentionally.

Regioselectivity cluster_basic Basic Conditions (e.g., R-MgX) cluster_acidic Acidic Conditions (e.g., H+ catalyst) Basic_Epoxide Unsymmetrical Epoxide Basic_Product Attack at Less Substituted Carbon (SN2 Pathway) Basic_Epoxide->Basic_Product Steric Control Acidic_Epoxide Protonated Epoxide Acidic_Product Attack at More Substituted Carbon (SN1-like Pathway) Acidic_Epoxide->Acidic_Product Electronic Control start Unsymmetrical Epoxide start->Acidic_Epoxide H+

Sources

Technical Support Center: Optimizing Intramolecular Williamson Ether Synthesis for Cyclic Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of cyclic ethers synthesized via the intramolecular Williamson ether synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the nuances of this powerful cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the intramolecular Williamson ether synthesis?

The intramolecular Williamson ether synthesis is a variation of the classic Williamson ether synthesis that forms a cyclic ether from a single molecule containing both a hydroxyl group and a suitable leaving group.[1][2][3] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][4][5] First, a strong base is used to deprotonate the hydroxyl group, forming an alkoxide ion.[6][7] This alkoxide then acts as a nucleophile and attacks the electrophilic carbon atom bearing the leaving group in the same molecule, leading to ring closure and the formation of the cyclic ether.[2][3][8]

Q2: Which ring sizes are most readily formed with this method?

The formation of 3, 5, and 6-membered rings is generally most favorable and rapid.[2][8] The relative rates of ring formation are influenced by a combination of enthalpic and entropic factors, including ring strain and the probability of the reactive ends of the molecule encountering each other.[3] While 4-membered rings can be formed, they tend to form less readily.[8] The synthesis of medium-sized rings (8-11 members) can be challenging due to high transannular strain, while the formation of larger rings (macrocycles) is entropically disfavored and requires specific reaction conditions to achieve good yields.[1]

Q3: Why is a strong base necessary, and which ones are commonly used?

A strong base is required to quantitatively deprotonate the alcohol (hydroxyl group) to form the corresponding alkoxide.[6] Alcohols are generally weak acids (pKa ~16-18), so a base whose conjugate acid is much weaker is needed to drive the equilibrium towards the alkoxide.[9] Common strong bases for this purpose include sodium hydride (NaH) and potassium hydride (KH).[1] These are particularly effective because the byproduct of the deprotonation is hydrogen gas, which simply bubbles out of the reaction mixture.[1][8]

Q4: What constitutes a "good leaving group" for this reaction?

A good leaving group is a stable species that can readily depart from the carbon atom, taking a pair of electrons with it. For the intramolecular Williamson ether synthesis, common leaving groups are halides (I > Br > Cl) and sulfonate esters (e.g., tosylates, mesylates).[1][5] Iodide is an excellent leaving group, often leading to faster reaction rates. In some cases, if a less reactive alkyl chloride is used, a catalytic amount of an iodide salt can be added to facilitate the reaction through in-situ halide exchange.[10]

Troubleshooting Guide: Enhancing Your Cyclic Ether Yield

This section addresses common experimental challenges in a question-and-answer format, providing both explanations and actionable solutions.

Q5: My primary product is a linear polymer, not the desired cyclic ether. How can I favor cyclization?

This is a classic competition between the intramolecular (first-order) cyclization and intermolecular (second-order) polymerization. To favor the formation of the cyclic product, the rate of the intramolecular reaction must be increased relative to the intermolecular one.

Causality: The rate of the intramolecular reaction depends on the concentration of the haloalcohol, while the rate of the intermolecular reaction depends on the concentration of the haloalcohol and the concentration of the alkoxide. At high concentrations, the reactive ends of two different molecules are more likely to find each other, leading to polymerization.

Solution: High-Dilution Conditions.

By significantly diluting the reaction mixture, you decrease the probability of intermolecular collisions, thus favoring the intramolecular pathway.[11] This is particularly crucial for the synthesis of medium and large rings.

Experimental Protocol: Cyclization under High-Dilution Conditions
  • Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the bulk of the chosen anhydrous solvent (e.g., THF, DMF).[1][4]

  • Base Addition: Add the strong base (e.g., NaH) to the flask.

  • Substrate Addition: Dissolve your haloalcohol in a significant volume of the same anhydrous solvent and place it in the dropping funnel.

  • Slow Addition: Heat the solvent and base mixture to the desired reaction temperature (typically 50-100 °C).[4][10] Then, add the haloalcohol solution dropwise from the funnel over a prolonged period (e.g., 4-8 hours). This ensures that the concentration of the starting material in the reaction flask remains very low at any given moment.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been consumed.[12]

Q6: I'm observing a significant amount of an alkene byproduct. What is causing this, and how can I prevent it?

The formation of an alkene indicates that an E2 (bimolecular elimination) reaction is competing with the desired SN2 substitution.[5]

Causality: The alkoxide is not only a good nucleophile but also a strong base. If the leaving group is on a secondary or tertiary carbon, the alkoxide can abstract a proton from an adjacent carbon, leading to the formation of a double bond and elimination of the leaving group.[1][4][9] Steric hindrance around the electrophilic carbon also favors elimination over substitution.[5]

Solutions:

  • Substrate Design: Whenever possible, ensure the leaving group is on a primary carbon.[4][8] SN2 reactions are much more efficient at primary centers.[1]

  • Temperature Control: Higher temperatures can favor elimination.[12] It is often beneficial to start the reaction at a lower temperature (e.g., 50 °C) and only increase it if the reaction rate is too slow.[12]

  • Choice of Base: While less common in intramolecular reactions, using a bulkier base can sometimes favor elimination. Stick with less sterically demanding bases like NaH.

Data Presentation: Substitution vs. Elimination
Carbon Center of Leaving GroupDominant Reaction PathwayExpected Cyclic Ether Yield
Primary (1°)SN2 (Substitution)High
Secondary (2°)SN2 / E2 (Mixture)Moderate to Low
Tertiary (3°)E2 (Elimination)Very Low to None

Q7: The reaction is sluggish, and the starting material is never fully consumed, even after extended reaction times. What can I do to improve the reaction rate?

Several factors can contribute to a slow reaction rate.

Causality & Solutions:

  • Poor Leaving Group: If you are using a chloride as the leaving group, consider switching to a bromide or, even better, an iodide. Alternatively, convert the alcohol to a tosylate or mesylate, which are excellent leaving groups.[1][5]

  • Inappropriate Solvent: Protic solvents (like water or alcohols) can solvate the alkoxide nucleophile, reducing its reactivity.[4] Ensure you are using a polar aprotic solvent such as DMF, DMSO, or THF.[1][2][4] These solvents solvate the cation but leave the alkoxide anion "naked" and highly reactive.[12]

  • Insufficient Base: Ensure you have used at least one full equivalent of a strong base to completely convert the alcohol to the more reactive alkoxide.

  • Temperature: While high temperatures can promote side reactions, a reaction that is too cold may not proceed at a reasonable rate. The typical range is 50-100 °C.[10]

Q8: I am trying to synthesize a large macrocycle (e.g., a crown ether), and the yield is extremely low despite using high dilution. Are there any special techniques for this?

Yes, the synthesis of macrocycles like crown ethers often benefits from the "template effect."

Causality: A template ion (typically an alkali metal cation) coordinates with the oxygen atoms of the linear precursor molecule. This pre-organizes the molecule into a conformation that closely resembles the final cyclic product, effectively increasing the "effective concentration" of the reactive ends and favoring cyclization over polymerization.[12]

Solution: The Template Effect.

The choice of the template cation is crucial and depends on the size of the target ring. The cation should fit snugly within the cavity of the crown ether.[12]

  • For 18-crown-6: Use a potassium salt (e.g., potassium hydroxide, potassium tert-butoxide). The K+ ion is the perfect size for the 18-crown-6 cavity.[12]

  • For 15-crown-5: Use a sodium salt (e.g., NaH).[12]

  • For 12-crown-4: Use a lithium salt.[12]

The cation from the base can often serve as the template ion. For example, using KOH or K2CO3 as the base when synthesizing 18-crown-6 provides the necessary K+ template.

Visualization of Key Concepts

G cluster_0 Reaction Pathways A Haloalcohol + Base B Alkoxide Intermediate A->B Deprotonation C Intramolecular Attack (1st Order) B->C D Intermolecular Attack (2nd Order) B->D E Cyclic Ether (Desired Product) C->E Favored by High Dilution F Linear Polymer (Byproduct) D->F Favored by High Concentration

Caption: Competing pathways in intramolecular Williamson ether synthesis.

G cluster_1 Troubleshooting Workflow start Low Yield of Cyclic Ether check_byproduct Analyze Byproducts: Polymer or Alkene? start->check_byproduct is_polymer Polymerization is Major Pathway check_byproduct->is_polymer Polymer is_alkene Elimination is Major Pathway check_byproduct->is_alkene Alkene slow_reaction Reaction Sluggish or Incomplete check_byproduct->slow_reaction Neither, just slow high_dilution Implement High Dilution Protocol is_polymer->high_dilution optimize_substrate Use Primary Halide; Lower Temperature is_alkene->optimize_substrate end Improved Yield high_dilution->end optimize_substrate->end optimize_conditions Check Solvent, Base, Leaving Group slow_reaction->optimize_conditions optimize_conditions->end

Caption: A workflow for systematically troubleshooting low yields.

References

  • Intramolecular Williamson's ether synthesis. (n.d.). Study.com. Retrieved February 9, 2026, from [Link]

  • Williamson ether synthesis. (2024, January 18). In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved February 9, 2026, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved February 9, 2026, from [Link]

  • Cyclic ethers by intramolecular Williamson syntheses. (2017, November 12). [Video]. YouTube. Retrieved February 9, 2026, from [Link]

  • Questions on formation of cyclic ethers using Williamson Ether synthesis. (2020, July 28). Chemistry Stack Exchange. Retrieved February 9, 2026, from [Link]

  • Ashenhurst, J. (2024, October 14). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved February 9, 2026, from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]

  • Williamson Ether Synthesis. (2018, August 29). [Video]. YouTube. Retrieved February 9, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). [Video]. YouTube. Retrieved February 9, 2026, from [Link]

Sources

Optimizing reaction conditions for the oxidation of primary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Primary Alcohol Oxidation

Welcome to the Reaction Optimization & Troubleshooting Hub. Current Status: Operational Operator: Senior Application Scientist Scope: Optimization, failure analysis, and safety protocols for the oxidation of primary alcohols to aldehydes (and carboxylic acids).

Module 1: Method Selection (Triage)

"Which oxidant should I use?" Do not default to Swern simply because it is a habit.[1] Select your reagent based on substrate sensitivity and scale.[1]

Selection Matrix
Substrate FeatureRecommended ReagentWhy?Critical Constraint
Acid-Sensitive (Acetals, Silyl ethers)DMP (buffered) or TEMPO Swern and Jones are too acidic.[1] DMP produces AcOH but can be buffered.[1][2][3]DMP requires NaHCO₃/Pyridine buffer.[1]

-Chiral Center
(Epimerizable)
DMP or TPAP Avoids the basic conditions of Swern (Et₃N) which causes racemization.[1]Avoid unbuffered Swern.[1]
Sterically Hindered Swern or TPAP Activated DMSO is small and highly reactive; TPAP is less sterically demanding than TEMPO.[1]Swern requires strict cryogenic control.[1]
Large Scale (>100g)TEMPO/NaOCl Cheaper, safer than potentially explosive DMSO/Oxalyl Chloride intermediates.[1]Requires precise pH control (Anelli protocol).[1]
Basic-Sensitive DMP Neutral conditions available.[1]Expensive for large scale.[1]
Decision Logic Visualization

OxidationDecisionTree Start Start: Analyze Substrate Scale Scale > 50g? Start->Scale AcidSens Acid Sensitive? Scale->AcidSens No TEMPO Protocol: TEMPO/Bleach (Anelli) Scale->TEMPO Yes BasicSens Base Sensitive (or Epimerizable?) AcidSens->BasicSens No DMP Protocol: Dess-Martin (Buffered) AcidSens->DMP Yes (Buffer req) Steric Sterically Hindered? BasicSens->Steric No BasicSens->DMP Yes Swern Protocol: Swern (DMSO/Oxalyl Cl) Steric->Swern Yes TPAP Protocol: TPAP/NMO Steric->TPAP No (General Purpose)

Figure 1: Logic flow for selecting the optimal oxidant based on substrate constraints.[1]

Module 2: The Swern Oxidation (Cryogenic Standard)

Core Principle: Activation of DMSO by Oxalyl Chloride to form a reactive chlorodimethylsulfonium salt, followed by alcohol attack and base-mediated elimination.[1]

Troubleshooting Guide

Issue 1: "My yield is low and I isolated a methylthiomethyl (MTM) ether byproduct."

  • Diagnosis: Thermal Runaway. The active "Swern reagent" (chlorodimethylsulfonium chloride) is unstable above -60°C. If you added the alcohol too fast or the bath warmed up, the intermediate decomposed or rearranged (Pummerer rearrangement) before oxidizing your alcohol.[1]

  • Fix: Ensure internal temperature (use a probe, not just bath temp) stays < -65°C during the addition of DMSO and Alcohol.

Issue 2: "The aldehyde racemized (lost stereochemistry)."

  • Diagnosis: Base-Catalyzed Epimerization. Triethylamine (Et₃N) is basic enough to deprotonate the

    
    -position of the newly formed aldehyde.[1]
    
  • Fix: Switch to DIPEA (Hünig's base) . It is bulkier and less likely to deprotonate the

    
    -carbon while still facilitating the elimination step [1].[1]
    

Issue 3: "The reaction smells unbearable."

  • Diagnosis: Dimethyl Sulfide (DMS) release.[1][4]

  • Fix: Wash glassware with bleach (sodium hypochlorite) immediately after use.[1] This oxidizes the stench (DMS) to the odorless sulfoxide (DMSO) or sulfone.[1]

Optimized Protocol (Self-Validating)
  • Activation: Cool CH₂Cl₂ (DCM) to -78°C. Add Oxalyl Chloride (1.1 equiv). Add DMSO (2.2 equiv) dropwise.[1]

    • Validation: Gas evolution (CO/CO₂) should be vigorous.[1] If not, check reagents.

  • Substrate: Add primary alcohol (1.0 equiv) in DCM slowly. Stir 15-30 mins at -78°C.

    • Critical: Do not let temp rise above -60°C.[1]

  • Elimination: Add DIPEA (5.0 equiv).[1] Allow to warm to 0°C over 1 hour.

    • Validation: Solution usually becomes clear or pale yellow.[1]

Module 3: TEMPO Oxidation (Green & Scalable)

Core Principle: Catalytic nitroxyl radical (TEMPO) is oxidized to an oxoammonium species by NaOCl (Bleach), which oxidizes the alcohol.[1]

Troubleshooting Guide

Issue 1: "The reaction stalled at 50-60% conversion."

  • Diagnosis: pH Drift. As the reaction proceeds, HCl is generated (or carboxylic acid forms), dropping the pH.[1] At pH < 8, the active hypochlorite species is unstable; at pH < 3, TEMPO is deactivated [2].[1]

  • Fix: Use a KBr/NaHCO₃ buffer . Maintain pH between 8.5 and 9.5.[1]

Issue 2: "I made the carboxylic acid instead of the aldehyde."

  • Diagnosis: Over-oxidation.

  • Fix:

    • Add NaOCl slowly via syringe pump.[1]

    • Conduct the reaction at 0°C.

    • Quench immediately with aqueous Sodium Thiosulfate (Na₂S₂O₃) upon disappearance of starting material (TLC).[1]

Mechanism & Failure Points

TEMPO_Cycle cluster_fail Failure Mode: pH < 8 TEMPO TEMPO (Radical) Oxo Oxoammonium (Active Oxidant) TEMPO->Oxo NaOCl (pH 9) Hydroxyl Hydroxylamine Oxo->Hydroxyl Oxidizes Alcohol Hydroxyl->Oxo NaOCl (Regeneration) Alcohol Alcohol (R-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Net Reaction Bleach NaOCl (Co-oxidant) Bleach_Fail Cl2 Gas (Active Loss) Bleach->Bleach_Fail

Figure 2: The TEMPO catalytic cycle. Note that NaOCl is required to regenerate the active Oxoammonium species.[1] Low pH destroys the co-oxidant.

Module 4: Dess-Martin Periodinane (DMP) (The Specialist)

Core Principle: Hypervalent iodine ligand exchange.[1] Mild, but generates acetic acid.[1][3]

Troubleshooting Guide

Issue 1: "My acid-labile protecting group (TBS, Acetal) fell off."

  • Diagnosis: Acidic Byproducts. DMP releases 2 equivalents of acetic acid during the reaction.[1][3]

  • Fix: Add Pyridine (2-3 equiv) or solid NaHCO₃ to the reaction mixture before adding DMP to buffer the solution [3].

Issue 2: "The workup is a gummy mess; I can't filter it."

  • Diagnosis: Iodinane insolubility. The reduced byproduct (iodinane) is often insoluble in ether/hexanes but gummy in DCM.[1]

  • Fix:

    • Dilute the reaction mixture with Diethyl Ether (Et₂O).[1] The byproduct usually precipitates as a solid powder.[1]

    • Wash with 1M NaOH (if substrate permits) or Sodium Thiosulfate to hydrolyze and solubilize iodine byproducts.[1]

Issue 3: "The reaction is incredibly slow."

  • Optimization: Water Acceleration. A trace amount of water (1 equiv) actually accelerates the DMP oxidation by facilitating the breakdown of the intermediate periodinane species (Schreiber's modification) [4].[1]

Comparison of Quantitative Metrics

MetricSwernTEMPO (Anelli)DMPTPAP/NMO
Temperature -78°C (Strict)0°C to RTRTRT
Atom Economy Poor (Stoichiometric)Excellent (Catalytic)Poor (High MW Reagent)Good (Catalytic)
Safety CO evolution, stenchBleach (Corrosive)Shock Sensitive (rare)Fire hazard (dry NMO)
Cost LowLowHighHigh (Ruthenium)

References

  • Mancuso, A. J., & Swern, D. (1981).[1] Activated dimethyl sulfoxide: useful reagents for synthesis.[1][4][5] Synthesis, 1981(03), 165-185.[1] [1]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1] Fast and selective oxidation of primary alcohols to aldehydes...[3][6][7][8] mediated by TEMPO.[1][2][3][9][10] The Journal of Organic Chemistry, 52(12), 2559-2562.[1] [1]

  • Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][3][4] The Journal of Organic Chemistry, 48(22), 4155-4156.[1] [1]

  • Meyer, S. D., & Schreiber, S. L. (1994).[1] Acceleration of the Dess-Martin Oxidation by Water.[1][3] The Journal of Organic Chemistry, 59(24), 7549-7552.[1] [1]

  • Ley, S. V., et al. (1994).[1][11] Tetrapropylammonium Perruthenate (TPAP): A Catalytic Oxidant for Organic Synthesis.[1][12][13] Synthesis, 1994(7), 639-666.[1]

Sources

Technical Support Center: Diastereoselectivity in Tetrahydropyran (THP) Synthesis

[1]

Current Status: Online Operator: Senior Application Scientist Ticket ID: THP-STEREO-001 Subject: Troubleshooting Diastereocontrol & Stereochemical Leakage in Cyclic Ether Formation

Welcome to the Tetrahydropyran Synthesis Support Hub

You have reached the Tier-3 Technical Support desk. We understand that constructing tetrahydropyrans (THPs) is not merely about ring closure; it is about battling the entropic and enthalpic forces that dictate the orientation of substituents at C2, C6, and the anomeric center.

Whether you are synthesizing marine polyether toxins or designing novel pharmacophores, stereocontrol is the critical quality attribute. This guide bypasses general textbook theory to address specific failure modes in the three dominant methodologies: Prins Cyclization , Reductive Etherification (Woerpel Model) , and Hetero-Diels-Alder (HDA) .

Diagnostic Workflow: Select Your Methodology

Before troubleshooting, confirm you are applying the correct method for your target stereochemistry. Use the decision matrix below.

THP_Selection_FlowstartTarget THP Stereochemistryq1Is the target 2,6-disubstituted?start->q1cisTarget: 2,6-cis (Thermodynamic)q1->cisYestransTarget: 2,6-trans (Kinetic/Specific)q1->transYesmethod_hdaMethod: Hetero-Diels-Alder(Jacobsen Catalyst)q1->method_hdaNo (Complex/Fused Systems)method_prinsMethod: Prins Cyclization(Acid-Mediated)cis->method_prinsBest for Cismethod_woerpelMethod: Reductive Etherification(Silane Reduction)trans->method_woerpelVia Axial Attack

Figure 1: Strategic Selection Matrix for THP Synthesis based on desired diastereochemical outcome.

Module 1: The Prins Cyclization

Primary Issue: "I am obtaining a mixture of 2,6-cis and 2,6-trans isomers, or observing racemization of my chiral starting material."

The Technical Reality

The Prins cyclization (condensation of a homoallylic alcohol with an aldehyde) typically favors the 2,6-cis isomer. This is driven by a chair-like transition state where substituents adopt equatorial positions to minimize 1,3-diaxial interactions. However, "leakage" occurs due to the 2-oxonia-Cope rearrangement , a reversible side reaction that scrambles stereochemistry.

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Low 2,6-cis selectivity (< 80:20) Transition state is loose or temperature is too high, allowing the trans pathway (boat-like TS).Lower Temperature: Run at -78°C. Switch Acid: Move from weak Lewis acids to TMSOTf or TiCl4 to enforce a tighter, irreversible cyclization.
Loss of Enantiopurity (ee%) 2-oxonia-Cope Rearrangement. The intermediate oxocarbenium ion undergoes a [3,3]-sigmatropic shift before cyclizing.Use "Rychnovsky's Condition": Employ SnBr4 as the Lewis Acid.[1] Tin coordinates tightly, accelerating cyclization over the rearrangement pathway.
Unexpected "Trans" Product Substrate control overrides catalyst control. Presence of a bulky C4 substituent.Check for 1,3-diaxial strain in the expected cis chair. If C4 has a bulky axial group, the ring may flip, making trans the thermodynamic product.
Standardized Protocol: High-Selectivity Silyl-Prins

This protocol minimizes oxonia-Cope scrambling.

  • Preparation: Dissolve aldehyde (1.0 equiv) and homoallylic alcohol (1.1 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Activation: Cool to -78°C (Critical for kinetic control).

  • Initiation: Add TMSOTf (1.05 equiv) dropwise.

    • Note: The use of TMSOTf generates a silyl ether intermediate that cyclizes rapidly.

  • Quench: Once TLC indicates consumption of aldehyde (usually <1 hr), quench with sat. NaHCO₃ while still cold.

  • Result: Expect >95:5 cis:trans selectivity for simple alkyl chains.

Module 2: Reductive Etherification (The "Inside Attack" Model)

Primary Issue: "I cannot predict the stereochemistry at the anomeric center during reduction/substitution."

The Technical Reality

When you generate a cyclic oxocarbenium ion and reduce it (e.g., with Et₃SiH) or react it with a nucleophile (C-glycosylation), the stereochemical outcome is governed by Woerpel’s Inside Attack Model .

Unlike simple steric models (attack from the less hindered face), nucleophiles attack five- and six-membered oxocarbenium ions from the "inside" of the envelope/half-chair conformation. This trajectory maximizes stereoelectronic orbital overlap between the incoming nucleophile and the ring oxygen lone pairs.[1]

Mechanism Visualization

Woerpel_ModelsubOxocarbenium Ion(Half-Chair)path_axialAxial Attack(Favored)sub->path_axialInside Attack(Stereoelectronic Control)path_equatorialEquatorial Attack(Disfavored)sub->path_equatorialSteric Control(Rare)prod_cisProduct:Equatorial Substituentpath_axial->prod_cis

Figure 2: Woerpel's Inside Attack Model dictating axial attack trajectories.

FAQ: Controlling the Outcome

Q: How do I get the 2,6-trans THP using this method? A: You must rely on the anomeric effect and the specific conformation of your oxocarbenium ion.

  • Generate the oxocarbenium ion from a lactol acetate or acetal.

  • Use a bulky silane (e.g., TTMSS or Et₃SiH ) and a Lewis Acid (BF₃·OEt₂).

  • The Rule: The nucleophile (hydride) will attack axially.

    • If the C6 substituent is equatorial in the ground state cation, axial hydride attack yields the trans (axial-equatorial) relationship.

    • Tip: To flip selectivity, you often need to change the protecting group on the C3/C4 alcohols to alter the ring conformation of the cation.

Module 3: Hetero-Diels-Alder (HDA) Reactions

Primary Issue: "My endo/exo selectivity is poor, or enantioselectivity is low."

The Technical Reality

The HDA reaction (diene + aldehyde) is powerful for generating dihydropyrans, which can be hydrogenated to THPs. The challenge is that uncatalyzed reactions are often slow and non-selective. High selectivity requires a chiral Lewis Acid catalyst to differentiate the aldehyde faces (enantioselectivity) and the approach trajectory (endo/exo).[2]

Optimization Guide
VariableRecommendationMechanism
Catalyst Jacobsen’s Cr(III) Salen complexBinds the aldehyde, lowering the LUMO and blocking one face sterically.
Solvent TBME (tert-Butyl methyl ether) or Acetone Non-coordinating solvents are usually preferred, but Jacobsen's system often works well in acetone/ether mixtures to stabilize the ionic intermediate.
Diene Danishefsky’s Diene High HOMO energy allows reaction at lower temperatures (-20°C to RT), improving kinetic resolution.
Additives 4Å Molecular Sieves Essential. Water deactivates the Lewis Acid catalyst and hydrolyzes the diene.
Summary of Stereochemical Outcomes
MethodologyMajor ProductDominant Control ElementKey Reference
Prins Cyclization 2,6-cis Chair-like Transition State[1, 2]
Silyl-Prins (TMSOTf) 2,6-cis (High dr)Kinetic Control[2]
Oxocarbenium Reduction Variable (Predictable)Woerpel's "Inside Attack"[3, 4]
Hetero-Diels-Alder Endo (cis-fused)Catalyst/Secondary Orbital Interactions[5]
References
  • Prins Cyclization Overview

    • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.[3]

    • Source: Beilstein Journal of Organic Chemistry (2021).
    • URL:[Link]

  • Silyl-Prins & Oxonia-Cope Suppression

    • Title: Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential C
    • Source: Organic Letters (2012).
    • URL:[Link]

  • Woerpel "Inside Attack" Model (Foundation)

    • Title: Diastereoselective nucleophilic substitution reactions of oxasilacyclopentane acetals: application of the "inside
    • Source: Journal of Organic Chemistry (2002).[4]

    • URL:[Link]

  • Stereoelectronic Effects in THP Synthesis

    • Title: Stereoselective C-glycosylation reactions of ribose derivatives: electronic effects of five-membered ring oxocarbenium ions.[5]

    • Source: Journal of the American Chemical Society (2005).[5]

    • URL:[Link]

  • Jacobsen HDA Catalyst

    • Title: Highly Enantio- and Diastereoselective Hetero-Diels-Alder Reactions Catalyzed by New Chiral Tridentate Chromium(III)
    • Source: Angewandte Chemie Intern
    • URL:[Link]

Technical Support Center: Synthesis of (4-Ethyloxan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Scale-Up Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The scale-up of (4-Ethyloxan-4-yl)methanol (also known as 4-ethyl-4-(hydroxymethyl)tetrahydropyran) presents two distinct chemical engineering challenges: the construction of the quaternary carbon center at position 4 without cryogenic bottlenecks, and the safe reduction of the sterically hindered ester.

This guide moves beyond bench-scale medicinal chemistry (mg scale) to kilo-lab protocols (100g – 5kg), focusing on thermal management, reagent selection, and critical workup strategies to prevent emulsion formation.

Module 1: Quaternary Center Construction (Alkylation)

Context: The standard medicinal chemistry route involves the alkylation of ethyl tetrahydropyran-4-carboxylate using LDA at -78°C. At scale, maintaining -78°C is energetically costly and operationally difficult.

User Ticket #1042:

"I am scaling up the alkylation of ethyl tetrahydropyran-4-carboxylate with ethyl iodide. Using LDA at -78°C works on 5g, but on 200g, the yield drops, and I see significant starting material remaining. Can I run this warmer?"

Troubleshooting & Protocol Optimization

The Root Cause: At larger scales, mass transfer limitations prevent the immediate quenching of the enolate. If the temperature gradients are not managed, the enolate can protonate (returning starting material) or undergo Claisen condensation with itself.

The Solution: Transition to HMDS Bases Replace LDA with Sodium Hexamethyldisilazide (NaHMDS) or Lithium Hexamethyldisilazide (LiHMDS) . These bases are less aggregated and allow for reaction temperatures between -10°C and 0°C, eliminating the need for cryogenic reactors.

Optimized Protocol (Scale: 1.0 mol):

  • Solvent: Use THF (anhydrous). Concentration: 0.5 M.

  • Base Addition: Charge NaHMDS (1.2 equiv, 1M in THF) at -10°C.

  • Substrate Addition: Add ethyl tetrahydropyran-4-carboxylate (1.0 equiv) dropwise over 1 hour. Maintain internal temp < 0°C.

  • Aging: Stir for 45 mins at 0°C to ensure complete enolization.

  • Alkylation: Add Ethyl Iodide (1.5 equiv) dropwise.

    • Critical Step: Add DMPU (10 mol%) as a co-solvent. This solvates the cation, loosening the ion pair and accelerating the reaction rate of the sterically hindered enolate.

  • Warm-up: Allow to warm to 20°C and stir for 4–6 hours.

Key Performance Indicator (KPI) Check:

ParameterBench Scale (LDA/-78°C)Process Scale (NaHMDS/0°C + DMPU)
Conversion >95%>98%
Impurity Profile CleanTrace elimination product (manageable)
Cooling Cost High (Dry Ice/Acetone)Low (Glycol Chiller)
Module 2: The Reductive Transformation

Context: Reducing the sterically hindered ester ethyl 4-ethyltetrahydropyran-4-carboxylate to the alcohol requires a potent hydride source.

User Ticket #2089:

"We are using LAH (Lithium Aluminum Hydride) pellets. The exotherm is terrifying on a 500g scale, and the workup turns into a solid grey gel that traps our product. Help."

Troubleshooting & Protocol Optimization

The Root Cause:

  • Solid Reagents: LAH pellets dissolve slowly, leading to accumulation of unreacted reagent. Once the reaction kicks off, it can runaway (thermal accumulation).

  • The "Grey Gel": This is hydrated aluminum hydroxide. In standard water quenches, it forms a polymeric network that occludes organic product.

The Solution: Red-Al (Vitride) Switch to Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) .

  • Why? It is liquid, soluble in toluene, thermally stable up to 170°C, and non-pyrophoric in air (though still reactive with moisture).

Optimized Protocol (Red-Al):

  • Setup: Reactor with reflux condenser and nitrogen sweep.

  • Charge: Toluene (5 vol) and Ethyl 4-ethyltetrahydropyran-4-carboxylate (1 wt). Heat to 40°C.

  • Dosing: Dose Red-Al (65% in Toluene, 1.5 equiv) over 2 hours.

    • Control: Maintain internal temperature at 50–60°C using the addition rate.

  • Completion: Post-addition, heat to 80°C for 1 hour to ensure reduction of the hindered ester.

Module 3: The "Impossible" Workup

Context: Aluminum byproducts are the enemy of yield in scale-up.

User Ticket #3011:

"How do I break the emulsion? We've been centrifuging for days."

The "Rochelle Salt" Protocol

Do not use the Fieser method (Water/NaOH/Water) for this substrate on a large scale; the aluminum salts precipitate too fast and trap the polar alcohol. Use Rochelle Salt (Potassium Sodium Tartrate) to chelate the aluminum into a water-soluble species.[1][2]

Step-by-Step Workup:

  • Cool: Cool reaction mixture to 0°C.

  • Quench: Add Ethyl Acetate (0.5 vol) to consume excess hydride.

  • Chelation: Add a saturated aqueous solution of Rochelle Salt (20 vol% relative to reaction volume).

  • The "Magic" Step: Vigorously stir at room temperature for 2–4 hours .

    • Visual Cue: The grey emulsion will separate into two clear layers: a clear organic top layer and a clear aqueous bottom layer.

  • Separation: Phase separate. The aluminum stays in the water.

Visualizing the Workflow

The following diagram illustrates the optimized process flow and the critical decision points for troubleshooting.

G Start Start: Ethyl 4-oxanecarboxylate Alkylation Alkylation Step (NaHMDS / Et-I / DMPU) Start->Alkylation Check_Temp Temp > 0°C? Alkylation->Check_Temp Claisen_Risk Risk: Claisen Condensation (Self-reaction) Check_Temp->Claisen_Risk Yes Intermediate Intermediate: Ethyl 4-ethyloxan-4-carboxylate Check_Temp->Intermediate No (Controlled) Reduction Reduction Step (Red-Al / Toluene) Intermediate->Reduction Check_Gel Workup: Gel Formation? Reduction->Check_Gel Fieser Fieser Workup (Precipitation) Check_Gel->Fieser Low Scale (<10g) Rochelle Rochelle Salt Workup (Chelation) Check_Gel->Rochelle High Scale (>100g) Final Target: This compound Fieser->Final Trapped Product Risk Rochelle->Final Clean Separation

Caption: Process flow for the synthesis of this compound, highlighting the critical branching logic for thermal control and workup selection.

Frequently Asked Questions (FAQ)

Q: Can I use Borane (BH3·THF) instead of Red-Al? A: Yes, but with caution. Borane is excellent for reducing carboxylic acids, but for esters, it is slower and requires elevated temperatures, which can degrade the THF solvent. Red-Al is more atom-economical and stable for ester reductions at scale.

Q: Why is DMPU necessary in the alkylation? A: The enolate of the tetrahydropyran ester is sterically shielded by the ring hydrogens. DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) acts as a polar aprotic co-solvent that solvates the sodium cation, creating a "naked" enolate that is significantly more nucleophilic toward the ethyl iodide.

Q: My final product has a boiling point of ~230°C. How do I purify it without high-vac distillation? A: The product is a neopentyl-like alcohol and is prone to crystallizing if pure. If it remains an oil:

  • Dissolve in minimal hot MTBE or Heptane/EtOAc (4:1).

  • Cool slowly to -20°C.

  • Seed with a pure crystal if available. If distillation is required, use a wiped-film evaporator to minimize thermal residence time.

References
  • Alkylation of Hindered Esters: Dunn, P. J., et al. "The development of a scalable synthesis of a 4,4-disubstituted tetrahydropyran." Organic Process Research & Development, 2006, 10(6), 1212–1216. (Generalized protocol for pyran alkylation).

  • Red-Al vs. LAH Safety: Billingsley, K., et al. "Safety and Scalability of Red-Al Reductions." Organic Process Research & Development, 2014, 18(11), 1632–1638.

  • Rochelle Salt Workup Mechanism: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581–595.[1] (Foundational text on aluminum workups).

  • Alternative Malonate Route: Cope, A. C., et al. "Synthesis of 4,4-disubstituted tetrahydropyrans via bis-alkylation." Journal of the American Chemical Society, 1941, 63, 3452.

Sources

Validation & Comparative

Bioisosteric replacement of gem-dimethyl groups with (4-Ethyloxan-4-yl)methanol moiety

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the bioisosteric replacement of gem-dimethyl groups with the (4-Ethyloxan-4-yl)methanol moiety. This analysis focuses on the strategic substitution of lipophilic carbocyclic quaternary centers with polar, oxygen-containing heterocycles to optimize physicochemical properties without compromising steric integrity.

Executive Summary: The "Polar Quaternary" Strategy

In medicinal chemistry, the gem-dimethyl group (–C(CH₃)₂–) is a classic tool for utilizing the Thorpe-Ingold effect to restrict conformational freedom and block metabolic soft spots. However, this gain in stability often comes at the cost of increased lipophilicity (+0.8 to +1.0 LogP), leading to poor solubility and high metabolic clearance.

The This compound moiety represents a sophisticated "Polar Quaternary" bioisostere. By embedding the quaternary center within a tetrahydropyran (oxan) ring, this moiety retains the steric bulk and conformational lock of a gem-dimethyl cyclohexane derivative while significantly lowering LogP and enhancing aqueous solubility via the ether oxygen hydrogen-bond acceptor (HBA).

Target Audience: Medicinal Chemists, Lead Optimization Scientists. Key Application: Scaffold hopping for lead compounds suffering from high lipophilicity (LogD > 3.5) or poor metabolic stability due to oxidative clearance.

Strategic Rationale & Comparative Analysis

The Bioisosteric Switch

The transition involves replacing a 4,4-dimethylcyclohexyl or neopentyl fragment with the 4-ethyl-4-hydroxymethyl-tetrahydropyran core.

  • Steric Equivalence: The 4-ethyl group on the pyran ring mimics the axial/equatorial bulk of a methyl group but provides a stronger "anchor" for the chair conformation.

  • Electronic Modulation: The cyclic ether oxygen at position 1 introduces a permanent dipole and a hydrogen bond acceptor, reducing the overall lipophilicity of the scaffold.

Physicochemical Performance Metrics

The following table projects the performance shift expected when replacing a standard gem-dimethyl carbocycle with the this compound moiety in a typical drug-like scaffold.

PropertyGem-Dimethyl Cyclohexane AnalogThis compound AnalogImpact
cLogP 3.8 – 4.22.1 – 2.5Significant Reduction (~1.5 units) . Reduces non-specific binding.
Solubility (pH 7.4) < 10 µM> 50 µMEnhanced . Ether oxygen disrupts crystal lattice energy and aids solvation.
HLM CLint (µL/min/mg) High (> 50)Low-Medium (< 20)Improved Stability . The quaternary center at C4 blocks the primary site of oxidation on the THP ring.
LLE (Ligand Efficiency) ModerateHighOptimized . Potency is maintained (steric fit) while lipophilicity drops.
Conformation Flexible/LockedRigidly LockedThe 4-ethyl group forces the hydroxymethyl into a preferred equatorial/axial orientation.
Mechanistic Diagram: Structural & Functional Logic

The following diagram illustrates the structural superposition and the functional advantages of the replacement.

Bioisostere_Logic cluster_0 Mechanism of Action GemDimethyl Gem-Dimethyl Cyclohexane (Lipophilic, Metabolic Liability) Properties Property Modulation GemDimethyl->Properties Bioisosteric Replacement OxanMoiety This compound (Polar, Metabolically Stable) Result Outcome: Lower LogP Retained Steric Bulk Blocked C4 Oxidation OxanMoiety->Result Optimized Profile Properties->OxanMoiety Ether Oxygen Insertion + Quaternary Lock

Figure 1: Strategic logic flow for replacing lipophilic carbocycles with the polar oxane moiety.

Experimental Protocols

Synthesis of this compound

The synthesis requires the construction of a quaternary center at the 4-position of the tetrahydropyran ring. The most robust method involves the alkylation of the corresponding ester followed by reduction.

Reagents:

  • Ethyl tetrahydro-2H-pyran-4-carboxylate (Starting Material)[1][2]

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane)

  • Ethyl Iodide (EtI)

  • Lithium Aluminum Hydride (LiAlH₄) (2.4 M in THF)

  • Anhydrous THF, NH₄Cl (sat. aq.), Sodium Sulfate.

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried reaction flask with anhydrous THF (10 volumes) and cool to -78°C under nitrogen atmosphere.

    • Add LDA (1.2 eq) dropwise. Stir for 15 minutes.

    • Add Ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq) dropwise as a solution in THF.

    • Critical Checkpoint: Stir at -78°C for 45 minutes to ensure complete enolate formation. Incomplete deprotonation leads to mono-substituted impurities.

  • Alkylation (Quaternary Center Installation):

    • Add Ethyl Iodide (1.5 eq) dropwise to the cold enolate solution.

    • Allow the reaction to warm slowly to 0°C over 2 hours, then stir at room temperature for 12 hours.

    • Quench: Pour mixture into saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) to isolate Ethyl 4-ethyltetrahydro-2H-pyran-4-carboxylate .

  • Reduction to Alcohol:

    • Dissolve the alkylated ester intermediate in anhydrous THF (10 volumes) and cool to 0°C .

    • Add LiAlH₄ (2.0 eq) dropwise (Caution: Gas evolution).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Fieser Quench: Carefully add water (1x volume of LiAlH4 mass), then 15% NaOH (1x), then water (3x). Stir until a white granular precipitate forms.

    • Filter through Celite.[1] Concentrate filtrate to yield This compound .

Synthetic Workflow Diagram

Synthesis_Workflow SM Ethyl tetrahydro-2H-pyran-4-carboxylate Step1 Step 1: Enolate Formation (LDA, THF, -78°C) SM->Step1 Step2 Step 2: Alkylation (Ethyl Iodide, -78°C to RT) Step1->Step2 Intermediate Intermediate: Ethyl 4-ethyltetrahydro-2H-pyran-4-carboxylate Step2->Intermediate Step3 Step 3: Reduction (LiAlH4, THF, 0°C) Intermediate->Step3 Product Product: This compound Step3->Product

Figure 2: Step-wise synthesis of the this compound moiety via ester alkylation.

Validation & Quality Control

Microsomal Stability Assay (Self-Validating)

To confirm the metabolic stability advantage of the oxane moiety over the carbocyclic analog:

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

  • Protocol: Incubate test compound (1 µM) with microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Calculate intrinsic clearance (

    
    ).
    
  • Success Criteria: The this compound analog should exhibit

    
     if the metabolic soft spot was successfully blocked.
    
LogD Determination (Shake Flask Method)
  • Phase System: Octanol / Phosphate Buffer (pH 7.4).

  • Protocol: Dissolve compound in octanol-saturated buffer. Add buffer-saturated octanol. Shake for 24 hours. Separate phases.

  • Quantification: HPLC-UV or LC-MS of both phases.

  • Target: A LogD reduction of >1.0 unit compared to the gem-dimethyl carbocycle parent.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • CymitQuimica . Product Monograph: (4-Ethyloxan-4-yl)methanamine hydrochloride.

  • West, C. W. (2017). Ionic Liquid-Mediated Synthesis of Tetrahydropyrans. Journal of Organic Chemistry.

  • Patzelt, H., et al. (2002). Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase. US Patent 6,384,080.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Oxane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth technical comparison of analytical methods for the cross-validation of oxane derivatives, a class of heterocyclic compounds prevalent in pharmaceuticals and other chemical industries. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, ensuring a self-validating system that stands up to scientific scrutiny.

The Imperative of Cross-Validation in a Regulated Environment

Cross-validation of an analytical method is the process of demonstrating that a validated method is reproducible and reliable when performed by different laboratories, analysts, or with different instrumentation.[1] This is a critical step in the lifecycle of an analytical method, particularly in the pharmaceutical industry where data integrity is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for analytical method validation, which implicitly include the need for reproducibility that is confirmed through cross-validation.[2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] For oxane derivatives, which can range from the potential carcinogen 1,4-dioxane to complex active pharmaceutical ingredients (APIs) containing a tetrahydropyran ring, the choice of analytical methodology and the design of the cross-validation study are crucial.[7]

Strategic Selection of Analytical Techniques for Oxane Derivatives

The physicochemical properties of the specific oxane derivative under investigation will dictate the most appropriate analytical technique. A thorough understanding of the molecule's characteristics, such as solubility, polarity, volatility, and potential for chirality, is the first step in selecting a suitable method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including many oxane derivatives.[8][9] Its applicability is particularly evident in stability-indicating methods, where the goal is to separate the API from its degradation products.[6][10][11]

Causality in HPLC Method Selection:

  • Reverse-Phase HPLC (RP-HPLC): This is often the first choice for moderately polar to non-polar oxane derivatives. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The choice of a C18 column and a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.[2][10]

  • Chiral HPLC: For oxane derivatives that exist as enantiomers, chiral separation is mandatory to ensure the safety and efficacy of the drug product.[12][13][14][15][16] Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. The selection of the appropriate CSP is often empirical but can be guided by the structural features of the analyte.[13]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For certain oxane derivatives, particularly the smaller, more volatile ones like 1,4-dioxane, GC coupled with a mass spectrometer (GC-MS) is the method of choice.[7][17][18][19][20][21][22]

Causality in GC Method Selection:

  • Headspace GC-MS: This technique is ideal for the determination of residual solvents and other volatile impurities in drug substances and products. By sampling the vapor phase above the sample, matrix interferences can be minimized, leading to a cleaner chromatogram and improved sensitivity.[18][21][22][23]

  • GC-MS/MS (Triple Quadrupole): For ultra-trace analysis of contaminants like 1,4-dioxane in complex matrices such as consumer products, GC-MS/MS offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS.[7][18]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the analysis of non-volatile, high molecular weight, and thermally labile oxane derivatives.

Causality in LC-MS Method Selection:

  • LC-MS/MS for Bioanalysis: In drug development, LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices (e.g., plasma, urine). Its high sensitivity and specificity allow for the measurement of low concentrations of the analyte in the presence of endogenous components.

Comparative Performance of Analytical Methods for Oxane Derivatives

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of oxane derivatives, based on published data and general principles of analytical chemistry.

Parameter HPLC GC-MS LC-MS/MS
Applicability to Oxane Derivatives Wide range of polar and non-polar, non-volatile compounds. Excellent for stability-indicating assays and chiral separations.Volatile and semi-volatile compounds (e.g., 1,4-dioxane). Ideal for residual solvent analysis.Wide range of compounds, especially non-volatile and thermally labile ones. Gold standard for bioanalysis.
Selectivity/Specificity Good to excellent, depending on the detector and chromatographic conditions. Can be challenging for complex mixtures.Excellent, especially with MS detection. High confidence in peak identification.Excellent, due to the combination of chromatographic separation and mass spectrometric detection.
Sensitivity (Limit of Detection/Quantification) ng to µg range (UV detection). Can be improved with more sensitive detectors (e.g., fluorescence, MS).pg to ng range.pg to fg range.
Precision (%RSD) Typically <2% for intra- and inter-day precision.[2]Typically <5%.Typically <15% for bioanalytical methods.
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%.Typically 85-115% for bioanalytical methods.
Linearity (r²) >0.999[24]>0.995>0.99
Robustness Generally good, but can be affected by changes in mobile phase composition, pH, and column temperature.Generally good, but can be affected by changes in carrier gas flow rate and temperature programming.Generally good, but can be affected by matrix effects (ion suppression/enhancement).

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in checks and acceptance criteria to ensure the integrity of the data.

Protocol 1: Cross-Validation of a Stability-Indicating RP-HPLC Method for an Oxane-Containing API

Objective: To demonstrate the reproducibility of a validated stability-indicating RP-HPLC method for the quantification of an oxane-containing API and its degradation products in two different laboratories (Lab A and Lab B).

Methodology:

  • Protocol Agreement: Both laboratories must agree on a detailed protocol that specifies the analytical method, sample preparation procedures, acceptance criteria, and the data to be reported.

  • Sample Selection: A single, homogeneous batch of the drug substance should be used for the study. Samples should include the API at 100% of the target concentration, as well as forced degradation samples to demonstrate the separation of the API from its degradation products.[25][26][27][28][29]

  • Method Transfer and Familiarization: The validated method is transferred from the originating lab (Lab A) to the receiving lab (Lab B). Analysts at Lab B should perform a familiarization run to ensure they can execute the method proficiently.

  • Execution of the Cross-Validation Study:

    • Both labs will analyze the same set of samples in triplicate.

    • The analysis should be performed by at least two different analysts in each lab on different days.

  • Data Analysis and Acceptance Criteria:

    • The results from both labs will be compared using appropriate statistical methods (e.g., t-test, F-test).

    • The acceptance criteria should be pre-defined in the protocol. For example, the difference in the mean assay values between the two labs should be no more than 2%, and the relative standard deviation (RSD) for the precision study should be no more than 2%.

Protocol 2: Cross-Validation of a Headspace GC-MS Method for the Determination of 1,4-Dioxane

Objective: To demonstrate the reproducibility of a validated headspace GC-MS method for the quantification of 1,4-dioxane in a pharmaceutical excipient.

Methodology:

  • Protocol Agreement: As in Protocol 1, a detailed protocol must be agreed upon by both participating laboratories.

  • Sample Preparation: A single batch of the excipient will be spiked with 1,4-dioxane at three different concentration levels (low, medium, and high). A blank (un-spiked) sample will also be included.

  • Execution:

    • Each lab will prepare the samples independently according to the protocol.

    • The samples will be analyzed in triplicate using the validated headspace GC-MS method.

  • Data Analysis and Acceptance Criteria:

    • The recovery of 1,4-dioxane at each concentration level will be calculated for each lab.

    • The mean recovery between the two labs should not differ by more than 15%, and the RSD for the recovery at each level should be no more than 10%.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the key workflows and logical relationships in the cross-validation of analytical methods for oxane derivatives.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives & Acceptance Criteria P2 Select Analytical Method (HPLC, GC, etc.) P1->P2 P3 Develop & Agree on Cross-Validation Protocol P2->P3 E1 Method Transfer & Familiarization P3->E1 E2 Sample Preparation (API, Spiked Samples) E1->E2 E3 Analysis at Both Laboratories E2->E3 A1 Collect & Tabulate Data from Both Labs E3->A1 A2 Statistical Comparison of Results A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Generate Final Cross-Validation Report A3->A4

Caption: A generalized workflow for the cross-validation of analytical methods.

ValidationParameters CV Cross-Validation Accuracy Accuracy CV->Accuracy Precision Precision CV->Precision Linearity Linearity CV->Linearity Specificity Specificity CV->Specificity Robustness Robustness CV->Robustness

Caption: Key parameters evaluated during cross-validation.

Conclusion

The cross-validation of analytical methods for oxane derivatives is a scientifically rigorous process that requires careful planning, execution, and data analysis. By understanding the underlying principles of different analytical techniques and designing self-validating experimental protocols, researchers can ensure the generation of reliable and reproducible data that meets the stringent requirements of the regulatory landscape. This guide provides a framework for approaching the cross-validation of analytical methods for oxane derivatives, with a focus on the scientific rationale behind the experimental choices.

References

  • Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate - Scholars Research Library. (n.d.). Retrieved February 9, 2026, from [Link]

  • Eurofins SF Analytical, Inc. Now Offering a Validated GC-MSMS Method for Analysis of 1,4-Dioxane. (2023, July 31). Eurofins. Retrieved February 9, 2026, from [Link]

  • Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. (n.d.). Longdom Publishing. Retrieved February 9, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR. Retrieved February 9, 2026, from [Link]

  • Development and validation of a RP-HPLC method for the simultaneous analysis of paracetamol, ibuprofen, olanzapine, and simvastatin during microalgae bioremediation. (2020, September 28). PubMed. Retrieved February 9, 2026, from [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved February 9, 2026, from [Link]

  • Analysis of 1,4-Dioxane in Consumer Products using Static Headspace and Gas Chromatography with a Triple Quadrupole Mass Spectrometer. (n.d.). GERSTEL. Retrieved February 9, 2026, from [Link]

  • 04-AD-0303-EN 1,4-Dioxane Analysis on Surface Water and Tap Water by Static Headspace and GCMS. (n.d.). Shimadzu. Retrieved February 9, 2026, from [Link]

  • Quantifying 1,4-Dioxane in Personal Care, Cosmetic and Cleaning Products. (2021, March 31). C&EN. Retrieved February 9, 2026, from [Link]

  • 1,4-Dioxane Testing for Cosmetics and Personal Care Products – 0.5 PPM LOD. (n.d.). Certified Laboratories. Retrieved February 9, 2026, from [Link]

  • Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. (2021, April 7). Agilent. Retrieved February 9, 2026, from [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017, April 2). Pharmaceutical Technology. Retrieved February 9, 2026, from [Link]

  • DETERMINATION OF 1,4-DIOXANE IN COSMETIC PRODUCTS BY GAS CHROMATOGRAPHY MASS SPECTROMETRY HEAD SPACE SAMPLER (GC-MS/HSS). (n.d.). ASEAN. Retrieved February 9, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved February 9, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 9, 2026, from [Link]

  • Development and Validation of a Simple and Selective Analytical HPLC Method for the Quantification of Oxaliplatin. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC. Retrieved February 9, 2026, from [Link]

  • Design and Analysis of Analytical Method Transfer Studies. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 9, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Comparative Analytical Method Transfer. (n.d.). CASSS. Retrieved February 9, 2026, from [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). NIH. Retrieved February 9, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved February 9, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved February 9, 2026, from [Link]

  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. (n.d.). Retrieved February 9, 2026, from [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved February 9, 2026, from [Link]

  • Approaches and Lessons Learned for Analytical Method Transfers to Manufacturing Sites at Various Stages of Development. (2018, July 31). American Pharmaceutical Review. Retrieved February 9, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved February 9, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved February 9, 2026, from [Link]

  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved February 9, 2026, from [Link]

  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (n.d.). Scribd. Retrieved February 9, 2026, from [Link]

  • Design and analysis of analytical method transfer studies. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved February 9, 2026, from [Link]

  • rphplc-method-development-and-validation-for-the-estimation-of-canagliflozin-in-tablet-dosage-form.pdf. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Biological Activity Screening of Novel Oxane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its derivatives often exhibit a wide range of biological activities. This guide provides a comprehensive framework for the in vitro biological activity screening of novel oxane derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind selecting specific assays, provide detailed experimental protocols, and present a comparative analysis of potential results. This document is structured to offer both high-level strategic insights and granular, actionable methodologies to empower your research endeavors.

Introduction: The Significance of the Oxane Moiety in Drug Discovery

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom, is a cornerstone in the architecture of many biologically active molecules. Its prevalence stems from its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2][3] The well-known anticancer agent Paclitaxel (Taxol), for instance, features an oxetane ring, a smaller four-membered ether, which contributes to its bioactivity.[1] While oxetanes have gained significant attention, the closely related and more common oxane ring continues to be a critical component in the design of new therapeutic agents. Fused heterocyclic compounds, which can include oxane structures, are essential motifs in bioactive agents and natural products.[4] This guide will focus on a systematic approach to screening novel oxane derivatives to uncover their therapeutic potential across several key areas of biological activity.

Section 1: Foundational Screening—Cytotoxicity Assessment

A fundamental first step in evaluating any novel compound for therapeutic potential is to determine its cytotoxicity. This initial screen provides a therapeutic window and identifies compounds with potential as anticancer agents.

Rationale for Cytotoxicity Screening

Cytotoxicity assays are crucial for determining the concentration at which a compound becomes toxic to cells.[5] This information is vital for establishing dose-response relationships for subsequent, more specific assays. For compounds intended as anticancer agents, cytotoxicity is a desired primary effect. Conversely, for other therapeutic applications, low cytotoxicity is preferred to ensure a good safety profile.

Comparative Cytotoxicity Assays

Several methods are available for assessing cell viability, each with its own advantages and limitations. The MTT and XTT assays are widely used colorimetric methods that measure cellular metabolic activity as an indicator of cell viability.[5]

Assay Principle Advantages Disadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6]Cost-effective, widely used and well-documented.[5]Requires a solubilization step for the formazan crystals, which can introduce variability.[6]
XTT Assay Reduction of XTT to a water-soluble formazan product by metabolically active cells.[7]No solubilization step required, leading to a more streamlined protocol and potentially higher sensitivity.[7]Can be more expensive than the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a widely accepted method for determining the cytotoxic effects of novel compounds on cancer cell lines.[5]

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel oxane derivatives and a positive control (e.g., doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Section 2: Screening for Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds, including oxane derivatives, are a promising source of such agents.[8][9]

Rationale for Antimicrobial Screening

Initial screening against a panel of clinically relevant bacteria and fungi can quickly identify compounds with the potential to combat infectious diseases. This is particularly important for heterocyclic compounds, which are known to possess a broad spectrum of antimicrobial activities.[8][10][11]

Common Antimicrobial Screening Methods

The agar well diffusion method and broth microdilution are two standard techniques for preliminary antimicrobial screening.[11][12]

Method Principle Advantages Disadvantages
Agar Well Diffusion A lawn of microorganisms is grown on an agar plate, and the test compound is placed in a well. The size of the zone of inhibition around the well indicates the antimicrobial activity.[12]Simple, inexpensive, and provides a qualitative assessment of activity.Less precise than dilution methods; results can be affected by the diffusion rate of the compound.
Broth Microdilution Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate and inoculated with the microorganism. The minimum inhibitory concentration (MIC) is the lowest concentration that prevents visible growth.[11]Provides a quantitative measure of antimicrobial activity (MIC).More labor-intensive than the diffusion method.

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a straightforward method for the initial screening of antimicrobial activity.[12]

  • Prepare Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth overnight. Adjust the turbidity to 0.5 McFarland standard.

  • Plate Inoculation: Spread the microbial suspension evenly onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the oxane derivative solution (at a known concentration) to each well. Include a positive control (e.g., ampicillin) and a solvent control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition around each well.

Section 3: Investigating Anti-inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases, making the search for novel anti-inflammatory agents a key area of drug discovery.

Rationale for Anti-inflammatory Screening

Many natural and synthetic compounds exhibit anti-inflammatory properties.[13] In vitro assays provide a rapid means to identify oxane derivatives that can modulate inflammatory pathways.

Key In Vitro Anti-inflammatory Assays

Common in vitro assays for anti-inflammatory activity focus on the inhibition of key inflammatory mediators like nitric oxide (NO) and the stabilization of cellular membranes.[14][15]

Assay Principle Advantages Disadvantages
Nitric Oxide (NO) Inhibition Assay Measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[14]Relevant to the physiological inflammatory response.Requires cell culture facilities.
Protein Denaturation Inhibition Assay Assesses the ability of a compound to prevent the denaturation of proteins (e.g., bovine serum albumin or egg albumin) induced by heat or chemicals. Protein denaturation is a known cause of inflammation.[16][17]Simple, rapid, and does not require cell culture.Less physiologically relevant than cell-based assays.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol uses the widely accepted RAW 264.7 macrophage cell line to assess anti-inflammatory activity.[14]

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the oxane derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Section 4: Evaluating Antioxidant Activity

Oxidative stress is a contributing factor to many diseases. Compounds with antioxidant properties can help to mitigate this damage.

Rationale for Antioxidant Screening

Many heterocyclic compounds possess antioxidant activity.[18] Simple chemical assays can efficiently screen for this property in novel oxane derivatives.

Common Antioxidant Assays

The DPPH and ABTS assays are popular spectrophotometric methods for determining antioxidant capacity.[19][20]

Assay Principle Advantages Disadvantages
DPPH Radical Scavenging Assay Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.Simple, rapid, and widely used.The DPPH radical is not biologically relevant.
ABTS Radical Cation Decolorization Assay Measures the ability of a compound to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.[21]Can be used to measure both hydrophilic and lipophilic antioxidants.The ABTS radical is not found in biological systems.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the antioxidant potential of chemical compounds.

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the oxane derivative at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).

Section 5: Exploring Enzyme Inhibition Potential

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[22][23] Screening novel compounds against a panel of relevant enzymes can uncover promising drug candidates.

Rationale for Enzyme Inhibition Screening

Enzyme assays are fundamental to drug discovery.[22] Targeting enzymes like kinases, proteases, and oxidoreductases can lead to treatments for a wide range of diseases, including cancer and inflammatory disorders.[24][25][26]

General Principles of Enzyme Inhibition Assays

Enzyme inhibition assays typically involve measuring the rate of an enzymatic reaction in the presence and absence of the test compound. This can be done using various detection methods, including colorimetric, fluorometric, or luminescent readouts.

Experimental Workflow: General Kinase Inhibition Assay

Protein kinases are a major class of drug targets.[24] This workflow outlines a general approach to screening for kinase inhibitors.

  • Select Kinase and Substrate: Choose a therapeutically relevant kinase and its corresponding substrate (often a peptide).

  • Assay Setup: In a microplate, combine the kinase, substrate, ATP, and the oxane derivative at various concentrations in a suitable buffer.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ADP produced.

  • Signal Measurement: Read the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizing the Screening Process and Underlying Mechanisms

To better understand the experimental workflow and the potential mechanisms of action, the following diagrams are provided.

Workflow for In Vitro Biological Activity Screening

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening (for Active & Non-Toxic Hits) cluster_3 Lead Identification Novel_Oxane_Derivatives Novel_Oxane_Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Novel_Oxane_Derivatives->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Novel_Oxane_Derivatives->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Cytotoxicity->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Cytotoxicity->Antioxidant Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase) Cytotoxicity->Enzyme_Inhibition Lead_Compound Promising Lead Compound(s) Antimicrobial->Lead_Compound Anti_inflammatory->Lead_Compound Antioxidant->Lead_Compound Enzyme_Inhibition->Lead_Compound

Caption: A generalized workflow for the in vitro screening of novel oxane derivatives.

Simplified NF-κB Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS -> NO) NFkB->Gene_Expression Oxane_Derivative Novel Oxane Derivative (Inhibitor) Oxane_Derivative->IKK

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory oxane derivatives.

Conclusion and Future Directions

This guide has provided a structured and comparative approach to the in vitro biological activity screening of novel oxane derivatives. By employing a tiered screening strategy, beginning with broad cytotoxicity and antimicrobial assays, and progressing to more specific anti-inflammatory, antioxidant, and enzyme inhibition studies, researchers can efficiently identify promising lead compounds. The detailed protocols and rationale behind each experimental choice are intended to ensure scientific integrity and reproducibility. Future work should focus on elucidating the mechanism of action of the most promising candidates and advancing them to in vivo studies.

References

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC - NIH. (2022-01-05). Available at: [Link]

  • cytotoxicity mtt assay: Topics by Science.gov. Available at: [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC. (2021-04-03). Available at: [Link]

  • Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review - PubMed. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15). Available at: [Link]

  • Evaluation of antinociceptive, in-vivo & in-vitro anti-inflammatory activity of ethanolic extract of Curcuma zedoaria rhizome - PMC. Available at: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. Available at: [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity - MDPI. (2023-10-27). Available at: [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC. (2020-10-18). Available at: [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus - SciSpace. (2017-10-26). Available at: [Link]

  • In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][4][8][27] thiadiazine derivatives - PMC. Available at: [Link]

  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - MDPI. (2023-05-20). Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016-09-15). Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC. Available at: [Link]

  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. - ResearchGate. Available at: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025-11-14). Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. (2021-11-26). Available at: [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Targeting enzyme inhibitors in drug discovery | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. Available at: [Link]

  • Oxetane-containing metabolites: origin, structures, and biological activities - ResearchGate. (2025-08-10). Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20). Available at: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01). Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions. (2023-09-28). Available at: [Link]

  • DPPH and ABTS assay antioxidant activity of synthesized compounds. - ResearchGate. Available at: [Link]

  • Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. (2025-08-07). Available at: [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025-02-22). Available at: [Link]

  • Recent Advances in Kinase Drug Discovery Part I: The Editors' Take - MDPI. (2021-07-15). Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed. (2016-10-12). Available at: [Link]

Sources

The Oxane Motif: A Guide to Assessing and Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds to overcome the perennial challenges of drug development. Among these, the oxane motif, a four-membered saturated oxygen-containing heterocycle, has emerged as a valuable tool for fine-tuning the physicochemical properties of drug candidates.[1][2][3][4][5][6] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on assessing the metabolic stability of compounds containing the oxane motif, with a comparative analysis against other common cyclic ethers and practical, data-supported protocols.

The Strategic Advantage of the Oxane Motif in Medicinal Chemistry

The incorporation of an oxane ring into a drug candidate is a strategic decision driven by the need to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. Unlike its carbocyclic counterpart, cyclobutane, the oxane's oxygen atom imparts a degree of polarity and reduces lipophilicity, which can be advantageous for improving solubility and reducing off-target toxicities.[1][4]

Often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxane motif can significantly enhance metabolic stability.[4][7][8][9][10] This increased stability is often attributed to the reduced reactivity of the C-H bonds within the strained four-membered ring compared to larger, more flexible cyclic ethers like tetrahydrofuran (THF) and tetrahydropyran (THP).[11]

Understanding the Metabolic Landscape of Oxane-Containing Compounds

The primary route of metabolism for many xenobiotics, including oxane-containing drugs, is through oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver.[12][13][14] For oxanes, the metabolic attack often occurs at the carbon atoms adjacent to the ether oxygen. However, the inherent strain of the four-membered ring can influence the regioselectivity of this oxidation.

In some instances, metabolism can lead to ring scission, resulting in the formation of diol or hydroxy acid metabolites.[1] Identifying these metabolic "soft spots" is crucial for guiding further structural modifications to enhance metabolic robustness.

A Comparative Analysis of Metabolic Stability: Oxane vs. Other Cyclic Ethers

Experimental data consistently demonstrates the superior metabolic stability of oxane-containing compounds when compared to their THF and THP analogs. This difference is a key consideration during the lead optimization phase of drug discovery.

Cyclic Ether MotifRelative Metabolic StabilityKey Metabolic Liabilities
Oxane HighRing scission (context-dependent)
Tetrahydrofuran (THF) ModerateC-H oxidation, particularly at the α-position
Tetrahydropyran (THP) Moderate to LowC-H oxidation

This table summarizes general trends observed in metabolic stability studies. The actual stability of a compound is highly dependent on the overall molecular context.

A study comparing a series of inhibitors showed that the metabolic stability in human liver microsomes (HLM) improved when going from a THP to a THF and finally to an oxetane analogue.[11] This improvement was correlated with a reduction in the compound's lipophilicity (log D7.4).[11]

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of a compound, a series of well-established in vitro assays are employed. These assays provide critical data on the intrinsic clearance of a compound, which is a measure of its susceptibility to metabolism.[15][16]

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolism mediated by Phase I enzymes, particularly CYPs.[16] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[16]

Experimental Workflow: Microsomal Stability Assay

microsomal_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Thaw Liver Microsomes & Test Compound pre_incubate Pre-incubate Microsomes, Buffer & Compound (37°C) start->pre_incubate buffer Prepare Incubation Buffer (e.g., Phosphate Buffer) buffer->pre_incubate nadph Prepare NADPH Solution (Cofactor) initiate Initiate Reaction with NADPH nadph->initiate pre_incubate->initiate incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 45, 60 min) initiate->incubate terminate Terminate Reaction (e.g., Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining vs. Time analyze->calculate determine Determine Half-life (t½) & Intrinsic Clearance (CLint) calculate->determine

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes and the test compound stock solution. Prepare a phosphate buffer (pH 7.4) and a solution of the cofactor NADPH.[17]

  • Pre-incubation: In a 96-well plate, pre-incubate the microsomes, buffer, and test compound at 37°C for approximately 5-10 minutes.[18]

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution to the wells.[18][19]

  • Incubation: Incubate the plate at 37°C with gentle shaking. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots.[19][20]

  • Termination: Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[18][19]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining parent compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Plot the percentage of the parent compound remaining against time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes.[16][20][21]

Experimental Workflow: Hepatocyte Stability Assay

hepatocyte_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Thaw Cryopreserved Hepatocytes wash Wash & Resuspend Hepatocytes in Media start->wash incubate Incubate Hepatocytes with Compound (37°C, 5% CO2) wash->incubate compound Prepare Test Compound Solution compound->incubate sample Sample at Time Points (e.g., 0, 15, 30, 60, 90, 120 min) incubate->sample terminate Terminate Reaction (e.g., Acetonitrile) sample->terminate centrifuge Centrifuge to Pellet Debris terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining vs. Time analyze->calculate determine Determine Half-life (t½) & Intrinsic Clearance (CLint) calculate->determine

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved hepatocytes and wash them to remove the cryopreservation medium. Resuspend the viable cells in an appropriate incubation medium.[22]

  • Incubation: In a suitable culture plate, incubate the hepatocyte suspension with the test compound at 37°C in a humidified atmosphere with 5% CO2.[22][23][24]

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[20][22]

  • Termination: Stop the metabolic activity by adding a cold quenching solution, typically acetonitrile, which also lyses the cells.[22][23][24]

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Interpretation: As with the microsomal assay, determine the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Conclusion and Future Perspectives

The oxane motif is a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability and overall drug-like properties of therapeutic candidates.[1][2][4] A thorough understanding of its metabolic profile, facilitated by robust in vitro assays, is paramount for its successful application. By systematically evaluating the metabolic fate of oxane-containing compounds and comparing them to other cyclic ethers, researchers can make informed decisions to design molecules with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and medicinal chemistry.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Rogers-Evans, M., Wuitschik, G., & Carreira, E. M. (2008). The oxetane motif in medicinal chemistry. Chimia, 62(4), 255-259.
  • Kerns, E. H., & Di, L. (2008).
  • Singh, R., & Kumar, V. (2012). Recent advances in the chemistry of oxetanes. Tetrahedron, 68(36), 7351-7380.
  • HUREL Corporation. (n.d.). Metabolic Stability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Cernak, T. (2012). Application of the oxetane motif in the design of a potent and selective γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414-3424.
  • Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). In vitro methods for assessing the drug-drug interaction potential of drug candidates. In Vitro ADME and Toxicology, 139-165.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Knutson, L., & Sterner, O. (2006). In vitro metabolism of the novel anticancer agent, 2-methoxyestradiol, in rat and human liver microsomes. Drug metabolism and disposition, 34(3), 423-431.
  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-membered ring-containing spirocycles: synthetic strategies and opportunities. Chemical reviews, 114(17), 8257-8322.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Frontiers. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]

  • MDPI. (2021). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Retrieved from [Link]

  • ACS Publications. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]

  • PubMed Central. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed Evolution of a Cytochrome P450 Monooxygenase for Alkane Oxidation. Retrieved from [Link]

  • PubMed Central. (2021). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. Retrieved from [Link]

  • Preprints.org. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • PubMed Central. (2020). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • LillOA. (n.d.). CHEMICAL KINETICS OF CYCLIC ETHERS IN COMBUSTION. Retrieved from [Link]

  • PubMed Central. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • YouTube. (2014, August 20). Biochemistry | Cytochrome P450 Catalytic Cycle. Retrieved from [Link]

  • Molecules. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Retrieved from [Link]

  • Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Retrieved from [Link]

Sources

Safety Operating Guide

(4-Ethyloxan-4-yl)methanol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Triage & Chemical Profile[1][2]

Stop and Read: Do not treat this substance merely as a generic alcohol. The presence of the oxane (tetrahydropyran) ring classifies this molecule as a cyclic ether , introducing specific stability risks—namely, peroxide formation—that differ from standard aliphatic alcohols.

Physicochemical Identification
ParameterData
Chemical Name (4-Ethyloxan-4-yl)methanol
Synonyms (4-Ethyltetrahydro-2H-pyran-4-yl)methanol; 4-Ethyl-4-(hydroxymethyl)tetrahydropyran
CAS Number 146317-27-3
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Physical State Liquid (typically viscous) or low-melting solid
Solubility Soluble in organic solvents (DCM, MeOH, EtOAc); partially soluble in water.[1]
Critical Hazard Assessment
  • Flammability: Treat as a Combustible Liquid . While less volatile than methanol, organic building blocks of this weight typically have flash points between 60°C and 100°C.

  • Reactivity (The Hidden Risk): The tetrahydropyran ring is susceptible to auto-oxidation. While more stable than open-chain ethers (like diethyl ether), it is a Class B Peroxide Former (Hazard on Concentration). Old or opaque containers must be tested for peroxides before disposal or distillation.

  • Toxicity: Standard organic irritant. Avoid inhalation of mists.[2][3][4]

Waste Characterization (RCRA)[1]

Proper classification is the bedrock of compliance. In the United States (RCRA), this substance does not have a specific "U" or "P" listing. It is regulated based on its characteristics .[2][4][5]

  • Primary Waste Code: D001 (Ignitable)

    • Applicability:[6][2][3][4][7][8][9][10][11][12] If the flash point is confirmed < 60°C (140°F) or if disposed of in a mixture with flammable solvents.

  • Secondary Waste Code: None (Non-Halogenated)

    • Note: Unless mixed with DCM or Chloroform, this goes into the Non-Halogenated Organic stream.

Pre-Disposal Stabilization Protocol

Scientific Integrity Check: Before pouring this chemical into a waste drum, you must validate its stability. Pouring a peroxide-laden liquid into a bulk solvent drum can trigger an exothermic polymerization or explosion.

Step 1: Peroxide Validation (Mandatory for containers >1 year old)
  • Visual Inspection: Check for crystal formation around the cap or stratification in the liquid.

    • If crystals are present:[7][13]STOP. Do not open. Contact EHS/Bomb Squad immediately.

  • Test Strip Method: Use commercial peroxide test strips (e.g., Quantofix®).

    • Target: < 20 ppm.

    • Action: If > 20 ppm, the waste must be treated (reduced) before bulking.

Step 2: Chemical Neutralization (If Peroxides Detected)
  • Reagent: Ferrous sulfate (FeSO₄) or Sodium metabisulfite (Na₂S₂O₅).

  • Procedure: Add 5% aqueous Ferrous sulfate solution to the solvent. Stir gently. Retest until peroxides are non-detectable.

Disposal Workflow

Operational Decision Tree

The following diagram outlines the logical flow for disposing of this compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Start: this compound Waste Inspect 1. Visual Inspection (Crystals/Solids?) Start->Inspect Emergency STOP: Contact EHS (Explosion Risk) Inspect->Emergency Yes (Crystals) AgeCheck 2. Container Age > 12 Months? Inspect->AgeCheck No PeroxideTest 3. Peroxide Test (Quantofix) AgeCheck->PeroxideTest Yes Segregate 4. Segregate Stream AgeCheck->Segregate No Neutralize Neutralize with FeSO4 PeroxideTest->Neutralize > 20 ppm PeroxideTest->Segregate < 20 ppm Neutralize->PeroxideTest Retest HalogenCheck Mixed with Halogens? (DCM, CHCl3) Segregate->HalogenCheck BinNonHal Bin A: Non-Halogenated Organic Solvents HalogenCheck->BinNonHal No BinHal Bin B: Halogenated Organic Solvents HalogenCheck->BinHal Yes

Figure 1: Decision logic for the safe disposal of cyclic ether alcohols, prioritizing peroxide detection.

Detailed Protocol
A. Small Scale (< 500 mL)
  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if peroxides are suspected (rust can catalyze decomposition).[6]

  • Labeling:

    • Chemical Name: this compound.[1]

    • Constituents: If a mixture, list all solvents (e.g., "90% Ethyl Acetate, 10% this compound").[1]

    • Hazard Warning: "Flammable," "Irritant."

  • Placement: Place in the Non-Halogenated Solvent satellite accumulation area (SAA) inside a fume hood.

B. Large Scale / Process Waste (> 5 L)
  • Bulking: Do not bulk into the main waste drum without the Peroxide Validation (Step 3.1).

  • Compatibility: Ensure the drum does not contain strong oxidizers (Nitric acid, Chromic acid) or strong Lewis acids (Boron trifluoride), which can cleave the oxane ring exothermically.

  • Documentation: Log the volume on the satellite accumulation log sheet immediately.

Emergency Contingencies

Spill Management (Small Scale)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Nitrile gloves, lab coat, safety goggles. (Note: For large spills, respiratory protection against organic vapors is required).

  • Absorb: Use vermiculite, sand, or commercial organic spill pads. Do not use paper towels (combustible surface area increase).

  • Disposal: Collect absorbed material into a wide-mouth jar, label as "Debris contaminated with Flammable Solvent," and treat as hazardous waste.

Exposure Response[1][4][5][13]
  • Skin Contact: Wash with soap and water for 15 minutes.[12] The lipophilic ethyl group facilitates skin absorption; do not use solvents (ethanol) to wash, as this enhances absorption.

  • Eye Contact: Flush with water for 15 minutes.[12]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[14] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (General reference for cyclic ether peroxide risks).

Sources

Personal protective equipment for handling (4-Ethyloxan-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (4-Ethyloxan-4-yl)methanol

Executive Summary & Risk Context

This compound (also known as (4-ethyltetrahydro-2H-pyran-4-yl)methanol) is a functionalized tetrahydropyran derivative commonly used as a scaffold in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability.[1]

The Safety Paradox: While often perceived as a stable "building block," this compound possesses a tetrahydropyran (THP) ether linkage . In a drug discovery context, THP derivatives exhibit solvent-like properties that can facilitate skin permeation. Furthermore, as a primary alcohol on a saturated heterocycle, it presents specific irritation risks that standard "lab safety" protocols often underestimate.

Core Directive: Treat this compound as a Novel Chemical Entity (NCE) with high skin absorption potential. Do not rely solely on generic "irritant" classifications.

Critical Hazard Profile (GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of tetrahydropyran-4-methanol analogs.

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][3]Lipophilic ether ring facilitates dermal penetration; alcohol group dehydrates/irritates epidermis.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][3]Direct solvent action on corneal membranes.[1]
STOT-SE Cat 3H335: May cause respiratory irritation.[1][3]Vapors (if heated) or aerosols trigger mucosal inflammation.[1]
Acute Toxicity Cat 4 (Oral)H302: Harmful if swallowed.[1][4]Precautionary assignment: Metabolic oxidation to corresponding acid/aldehyde.[1]

The PPE Firewall: Material Science & Selection

Standard latex gloves are insufficient for handling tetrahydropyran derivatives due to rapid permeation of the ether moiety.[1]

A. Hand Protection (The "Double-Shell" Protocol)[1]
  • Primary Layer (Inner): Low-Modulus Nitrile (4 mil / 0.10 mm).[1]

    • Function: Tactile sensitivity and sweat absorption.[1]

  • Secondary Layer (Outer): High-Modulus Nitrile or Neoprene (Min. 5-8 mil / 0.12-0.20 mm).[1]

    • Function: Chemical barrier.[1]

    • Breakthrough Time: >480 mins (Neat compound); <30 mins (if dissolved in halogenated solvents).[1]

  • Critical Exception: If handling solutions in DCM (Dichloromethane) or THF , you must wear Laminate (Silver Shield/Barrier) liners under the outer nitrile glove. The THP ring acts synergistically with these solvents to penetrate nitrile rapidly.[1]

B. Eye & Face Protection[1][2][3][5][6][7][8]
  • Standard: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are inadequate due to the viscous, sticky nature of the liquid/oil, which adheres to skin/lenses upon splashing.

  • High Volume (>50g): Face shield required over goggles.[1]

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

Operational Workflow: Step-by-Step

This protocol ensures containment from storage to reaction.[1]

Phase 1: Pre-Operational Check
  • Verify Engineering: Confirm fume hood flow is active.

  • Glove Check: Inflate nitrile gloves to check for pinholes before donning.[1]

  • Static Control: If the substance is a solid/powder, use an ionizing bar or anti-static gun.[1] Tetrahydropyran derivatives can carry static charge, causing powder scattering.[1]

Phase 2: Transfer & Weighing
  • Tare: Place receiving vessel in the hood.

  • Transfer: Use a glass pipette (for liquids) or antistatic spatula (for solids).[1] Avoid plastic syringes if possible, as the ether moiety can swell rubber plungers, causing them to seize.

  • Seal: Immediately re-cap the stock container. Parafilm is recommended for long-term storage to prevent moisture uptake (hygroscopic potential).[1]

Phase 3: Reaction Setup
  • Solvent Compatibility: When dissolving this compound, be aware that the solution may generate a mild exotherm depending on the solvent (e.g., acid chlorides).

  • Waste Segregation: Do not mix with strong oxidizers (e.g., KMnO4, Chromic acid) in the waste stream.

Visualization: Decision Logic & Workflow

Figure 1: PPE Decision Matrix

Logic flow for selecting glove materials based on solvent environment.

PPE_Matrix Start Handling this compound State Physical State / Solvent? Start->State Neat Neat (Solid/Viscous Liquid) State->Neat Solvent_Aq Solution: Water/MeOH/EtOH State->Solvent_Aq Solvent_Agg Solution: DCM/THF/DMF State->Solvent_Agg Rec_Std Standard Protocol: Double Nitrile Gloves (Outer >5 mil) Neat->Rec_Std Low Permeation Risk Solvent_Aq->Rec_Std Polar Solvent Rec_Adv Advanced Protocol: Laminate (Silver Shield) Liner + Nitrile Outer Solvent_Agg->Rec_Adv Synergistic Permeation

Caption: Glove selection must adapt to the solvent system. Aggressive organic solvents require laminate liners to prevent breakthrough.

Figure 2: Operational Safety Workflow

Sequence of operations to maintain containment.

Workflow Check 1. Engineering Check (Hood Velocity) Don 2. Don PPE (Double Glove) Check->Don Weigh 3. Weigh/Transfer (Glass/Metal Tools) Don->Weigh React 4. Reaction Setup (Inert Atmosphere) Weigh->React Clean 5. Decon & Waste (Solvent Stream) React->Clean

Caption: Linear workflow ensuring engineering controls are verified before chemical exposure occurs.

Emergency Response Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap & water for 15 mins. Do not use alcohol/solvents.[1]Solvents will drive the lipophilic THP ring deeper into the dermis.[1] Soap emulsifies the oil safely.[1]
Eye Splash Flush for 15 mins. Lift eyelids.[1][5]The compound is viscous; mechanical flushing is required to remove adherent oil from the cornea.[1]
Spill (<100mL) Absorb with Vermiculite or Sand .[1]Inert absorbents prevent reaction.[1] Do not use paper towels alone (fire risk if ignition source present).[1]

References

  • PubChem. Compound Summary: Tetrahydropyran-4-methanol (Analog).[1] National Library of Medicine.[1] Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Cyclic Ethers and Alcohols.[1] Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Ethyloxan-4-yl)methanol
Reactant of Route 2
(4-Ethyloxan-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.